Product packaging for Glanvillic acid A(Cat. No.:)

Glanvillic acid A

Cat. No.: B1247258
M. Wt: 306.4 g/mol
InChI Key: ZJJCMPYAGFHWKG-CMDGGOBGSA-N
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Description

Glanvillic acid A is a natural organic compound, specifically a furan derivative, which was isolated from the Caribbean marine sponges Plakortis halichondrioides and Plakinastrella onkodes . The structural elucidation of this metabolite was achieved through comprehensive spectroscopic analysis . This compound is part of a broader class of metabolites sourced from marine sponges, which are often explored for their complex structures and potential biological activities, including antimicrobial and cytotoxic properties . As a research chemical, this compound is a valuable standard for the chemical and pharmacological investigation of marine natural products. It aids in the study of biosynthetic pathways and the ecological roles of sponge-derived metabolites. Researchers utilize this compound for in vitro assays to probe its biological mechanisms and potential research applications. This product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or veterinary use, or for administration to humans. Please refer to the product's Certificate of Analysis for specific data on purity and concentration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O3 B1247258 Glanvillic acid A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-[3-ethyl-5-[(E)-4-ethyl-2-methyloct-5-enyl]furan-2-yl]acetic acid

InChI

InChI=1S/C19H30O3/c1-5-8-9-15(6-2)10-14(4)11-17-12-16(7-3)18(22-17)13-19(20)21/h8-9,12,14-15H,5-7,10-11,13H2,1-4H3,(H,20,21)/b9-8+

InChI Key

ZJJCMPYAGFHWKG-CMDGGOBGSA-N

Isomeric SMILES

CC/C=C/C(CC)CC(C)CC1=CC(=C(O1)CC(=O)O)CC

Canonical SMILES

CCC=CC(CC)CC(C)CC1=CC(=C(O1)CC(=O)O)CC

Synonyms

glanvillic acid A

Origin of Product

United States

Foundational & Exploratory

Unveiling Glanvillic Acid A: A Furan-Containing Polyketide from the Caribbean Sea

Author: BenchChem Technical Support Team. Date: November 2025

Glanvillic acid A, a novel furan-containing natural product, was first discovered and isolated from the marine sponge Plakortis halichondrioides. This discovery, emerging from the exploration of marine biodiversity in the Caribbean, has unveiled a molecule with a unique chemical architecture, sparking interest within the scientific community, particularly in the fields of natural product chemistry and drug development.

The origin of this compound lies within the complex symbiotic ecosystem of the Plakortis halichondrioides sponge, collected from the waters of the Dominican Republic. While the sponge itself is the source, it is widely believed that the true producers of many such complex molecules are the diverse communities of microorganisms residing within the sponge tissue. The intricate chemical structure of this compound, characterized by a substituted furan ring coupled to a carboxylic acid-bearing side chain, points towards a biosynthetic origin rooted in polyketide metabolism.

Discovery and Isolation

The initial isolation of this compound was reported by Quiñóà and colleagues in a 1999 publication in the Journal of Natural Products. The research team collected specimens of Plakortis halichondrioides and subjected them to a rigorous extraction and purification process to isolate novel bioactive compounds.

Experimental Protocol: Isolation and Structure Elucidation

The following outlines the general experimental workflow employed for the discovery of this compound:

1. Collection and Extraction:

  • Specimens of the marine sponge Plakortis halichondrioides were collected by scuba diving in the Caribbean Sea.

  • The collected sponge material was frozen to preserve its chemical integrity.

  • The frozen sponge tissue was then homogenized and extracted with a polar solvent, typically methanol or a methanol/dichloromethane mixture, to draw out the secondary metabolites.

2. Solvent Partitioning:

  • The crude extract was subjected to solvent-solvent partitioning to separate compounds based on their polarity. This typically involves partitioning the extract between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) and an aqueous phase.

3. Chromatographic Purification:

  • The fraction containing this compound was further purified using a combination of chromatographic techniques.

  • Silica Gel Chromatography: The extract was passed through a silica gel column, and fractions were eluted with a gradient of solvents of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest were subjected to reversed-phase HPLC for final purification, yielding pure this compound.

4. Structure Elucidation:

  • The molecular structure of this compound was determined using a suite of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

The logical workflow for the discovery and characterization of this compound is depicted in the following diagram:

Discovery_Workflow A Sponge Collection (Plakortis halichondrioides) B Extraction (Methanol/DCM) A->B Homogenization C Solvent Partitioning B->C Crude Extract D Silica Gel Chromatography C->D Fractionation E Reversed-Phase HPLC D->E Semi-pure Fractions F Pure this compound E->F Purification G Structure Elucidation (NMR, MS) F->G Analysis

Figure 1: Experimental workflow for the isolation and characterization of this compound.

Chemical Structure and Properties

This compound possesses the molecular formula C₁₄H₁₈O₄. Spectroscopic data from NMR and mass spectrometry were crucial in piecing together its unique structure.

Spectroscopic Data Key Findings
¹H NMR Revealed the presence of olefinic protons, methylene and methyl groups, and a proton adjacent to a carboxylic acid.
¹³C NMR Indicated the presence of 14 carbon atoms, including signals for a furan ring, a carboxylic acid, and an aliphatic chain.
Mass Spectrometry Confirmed the molecular weight and provided information on the elemental composition through high-resolution mass spectrometry (HRMS).

Biosynthetic Origins: A Polyketide Pathway

While the precise biosynthetic pathway of this compound has not been fully elucidated, its chemical structure strongly suggests it is a product of polyketide synthesis. Polyketides are a large and diverse class of natural products synthesized by a set of enzymes known as polyketide synthases (PKS).

Metagenomic studies of the microbial community associated with Plakortis halichondrioides have revealed a high abundance and diversity of PKS genes. This finding supports the hypothesis that symbiotic microorganisms are the likely producers of this compound.

The biosynthesis is thought to proceed through the following general steps:

  • Chain Assembly: The carbon backbone of this compound is assembled by the sequential condensation of small carboxylic acid units, such as acetate and propionate, by a Type I PKS enzyme complex.

  • Furan Ring Formation: The characteristic furan ring is likely formed through a series of enzymatic reactions, including cyclization and dehydration, on the growing polyketide chain. The biosynthesis of other furan-containing fatty acids in bacteria provides a potential model for this transformation.

  • Tailoring Reactions: After the formation of the core structure, a series of tailoring enzymes may modify the molecule to produce the final this compound structure.

The proposed biosynthetic pathway can be visualized as follows:

Biosynthesis_Pathway A Starter Unit (e.g., Acetyl-CoA) C Polyketide Synthase (PKS) A->C B Extender Units (e.g., Malonyl-CoA) B->C D Linear Polyketide Chain C->D Condensation Reactions E Cyclization & Dehydration D->E F Furan Ring Formation E->F G Tailoring Reactions F->G H This compound G->H

Figure 2: Proposed biosynthetic pathway for this compound.

Biosynthesis of Glanvillic Acid A in Streptomyces: A Review of the Current Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation of peer-reviewed scientific literature and biochemical databases reveals no evidence for the biosynthesis of Glanvillic acid A or its derivatives by any species of the genus Streptomyces. The initial premise of this inquiry, linking the production of this natural product to Streptomyces, appears to be based on unsubstantiated information. This guide will clarify the known biological source of this compound and address the likely origin of the misinformation.

The True Origin of this compound: Marine Sponges

This compound is a polyketide-derived natural product that has been consistently isolated from marine sponges, primarily of the genus Plakortis. The structure of this compound, featuring a unique bicyclic peroxide lactone, was first elucidated from specimens collected in marine environments. The scientific literature does not contain any reports of its isolation from bacterial sources, including Streptomyces.

Addressing the Streptomyces Misconception

An isolated and unverified mention from a commercial chemical supplier suggests a biosynthetic link between this compound and Streptomyces clavuligerus, a known producer of the β-lactam antibiotic clavulanic acid. This reference appears to be an error, as no primary research articles, genomic data, or biosynthetic studies corroborate this claim. The proposed involvement of a "β-lactam synthetase" in the biosynthesis of a polyketide like this compound is also chemically incongruous and not supported by established biosynthetic principles.

The Putative Biosynthetic Pathway of this compound (in Marine Sponges)

While the complete biosynthetic pathway of this compound in its native sponge host has not been fully elucidated, its chemical structure strongly suggests a polyketide origin. Polyketides are a diverse class of natural products synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).

A generalized hypothetical pathway for the biosynthesis of the polyketide backbone of this compound would involve the following key steps:

  • Chain Initiation: The biosynthesis would likely commence with a starter unit, such as acetyl-CoA or another short-chain acyl-CoA.

  • Chain Elongation: The polyketide chain would be extended through the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, by the various domains of a PKS enzyme complex.

  • Reductive Modifications: During chain elongation, the β-keto groups can be selectively modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules, leading to variations in the final structure.

  • Chain Termination and Cyclization: Upon reaching the final chain length, the polyketide is released from the PKS. This step is often accompanied by cyclization to form the core ring structures of the molecule. For this compound, this would involve the formation of its characteristic lactone ring.

  • Post-PKS Tailoring: Following the action of the PKS, a series of "tailoring" enzymes would modify the polyketide core to yield the final this compound structure. These modifications could include oxidations, reductions, and the formation of the peroxide bridge.

The visualization below illustrates a generalized workflow for the discovery and characterization of a natural product biosynthetic pathway, which would be applicable to studying this compound in its true producing organism.

cluster_Discovery Discovery & Isolation cluster_Structure Structure Elucidation cluster_Biosynthesis Biosynthetic Studies A Collection of Producing Organism (e.g., Marine Sponge) B Extraction of Metabolites A->B C Bioassay-Guided Fractionation B->C D Isolation of Pure Compound (this compound) C->D E Spectroscopic Analysis (NMR, MS) D->E F Genomic Analysis of Sponge or Symbiont E->F G Identification of Putative Biosynthetic Gene Cluster (BGC) F->G H Heterologous Expression of BGC G->H I Gene Inactivation Studies G->I J Biochemical Characterization of Enzymes H->J I->J

A generalized workflow for natural product discovery and biosynthetic pathway elucidation.

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals interested in this compound, it is crucial to focus research efforts on the correct biological source: marine sponges of the genus Plakortis and their potential microbial symbionts. Efforts to isolate a producing Streptomyces strain or to find a corresponding biosynthetic gene cluster in this genus would be misguided based on the current body of scientific evidence. Future research into the biosynthesis of this compound will likely involve metagenomic analysis of the sponge holobiont to identify the true producing organism and its biosynthetic machinery. Understanding the correct biosynthetic pathway is essential for any future synthetic biology or metabolic engineering efforts aimed at the sustainable production of this and related bioactive compounds.

In-depth Technical Guide: The Chemical Structure Elucidation of Glanvillic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

The elucidation of a novel natural product's chemical structure is a foundational step in the journey of drug discovery and development. It provides the literal blueprint from which its biological activity, mechanism of action, and potential for therapeutic application can be understood and optimized. This guide was intended to provide a detailed walkthrough of the chemical structure elucidation of Glanvillic acid A, a compound of interest to the scientific community.

However, after a thorough and extensive search of publicly available scientific databases and literature, no specific information, spectroscopic data, or experimental protocols related to a compound named "this compound" could be found. The search results consistently pertained to other, well-documented organic acids, offering general methodologies for structure determination but no specific data for the requested molecule.

This suggests several possibilities:

  • Novelty and Rarity: this compound may be a very recently discovered compound, and its structural data has not yet been published or made publicly accessible.

  • Proprietary Information: The compound and its associated data may be part of a proprietary research and development program and are therefore confidential.

  • Alternative Nomenclature or Misspelling: It is possible that "this compound" is a trivial name not yet widely adopted, or there may be a misspelling in the compound's name.

Without access to the primary research data for this compound, it is not possible to fulfill the core requirements of this technical guide, which include the presentation of quantitative data, detailed experimental protocols, and specific visualizations of its structure elucidation workflow.

A General Framework for Natural Product Structure Elucidation

While the specific journey of this compound remains unknown, the process of determining the structure of a novel natural product follows a well-established and logical pathway. This framework, outlined below, represents the typical workflow that would be employed for a compound like this compound.

The following diagram illustrates the general workflow for the structure elucidation of a novel natural product.

Structure_Elucidation_Workflow cluster_0 Isolation & Purification Isolation Isolation from Natural Source Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (HRMS) Determine Molecular Formula Purification->MS UV_Vis UV-Vis Spectroscopy Identify Chromophores Purification->UV_Vis IR IR Spectroscopy Identify Functional Groups Purification->IR OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Identify Proton & Carbon Environments MS->OneD_NMR IR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Establish Connectivity & Skeleton OneD_NMR->TwoD_NMR NOESY_ROESY NOESY/ROESY Determine Relative Stereochemistry TwoD_NMR->NOESY_ROESY Chem_Deriv Chemical Derivatization/Degradation TwoD_NMR->Chem_Deriv XRay X-ray Crystallography Determine Absolute Stereochemistry (if crystalline) NOESY_ROESY->XRay Total_Synth Total Synthesis Confirm Proposed Structure XRay->Total_Synth Chem_Deriv->Total_Synth

The Enigmatic Role of Furan Fatty Acids in Marine Sponges: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

October 30, 2025

Abstract

Marine sponges, prolific producers of a vast arsenal of bioactive secondary metabolites, harbor a unique class of lipids known as furan fatty acids (FuFAs). These heterocyclic fatty acids, characterized by a substituted furan ring within the acyl chain, are gaining significant attention within the scientific community for their potent biological activities. This technical guide provides an in-depth exploration of the biological role of FuFAs in marine sponges, with a particular focus on their biosynthesis, ecological significance, and pharmacological potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge, detailed experimental methodologies, and a structured presentation of available data to facilitate further investigation into these promising marine natural products.

Introduction

Marine sponges (Phylum Porifera) are sessile filter-feeders that have evolved complex chemical defense mechanisms to thrive in competitive marine environments. Among the diverse array of secondary metabolites they produce, furan fatty acids (FuFAs) represent a fascinating and relatively under-explored class of compounds. FuFAs are characterized by a tetra-substituted furan ring, typically bearing an alkyl chain and a carboxylic acid-terminated chain. While present in various marine and terrestrial organisms, their accumulation in certain sponge species suggests a specialized biological function.

Emerging research has highlighted the significant anti-inflammatory and antioxidant properties of FuFAs, making them attractive candidates for drug discovery and development.[1] Their ability to act as potent radical scavengers is believed to be a key mechanism underlying their protective effects.[2][3] This guide will delve into the known biological roles of FuFAs in marine sponges, from their likely biosynthetic origins within sponge-associated microbial symbionts to their potential applications in human health.

Biosynthesis of Furan Fatty Acids

The biosynthesis of FuFAs is not fully elucidated within marine sponges themselves. Current evidence suggests that symbiotic microorganisms residing within the sponge mesohyl are the likely producers of these compounds. The biosynthetic pathway for a methylated FuFA has been characterized in marine bacteria, providing a putative model for their formation in sponge symbionts.[3][4] Animals are generally not capable of synthesizing furan fatty acids and acquire them through their diet.[2]

The proposed biosynthetic pathway in bacteria involves a series of enzymatic modifications of a common unsaturated fatty acid precursor:

  • Methylation: The pathway is initiated by an S-adenosylmethionine (SAM)-dependent methylase that adds a methyl group to a cis-unsaturated fatty acyl chain of a phospholipid.[3]

  • Desaturation: A fatty acyl desaturase then introduces a second double bond into the methylated fatty acyl chain.[3]

  • Oxygenation and Cyclization: The final step involves the oxygen-dependent conversion of the methylated di-unsaturated fatty acyl chain into the characteristic furan ring.[3]

This proposed pathway underscores the importance of the sponge microbiome in the production of these bioactive lipids. Further research is required to isolate and characterize the specific enzymes and microbial symbionts responsible for FuFA biosynthesis within different sponge species.

FuFA_Biosynthesis UFA Unsaturated Fatty Acid (in phospholipid) MUFA Methylated Unsaturated Fatty Acid UFA->MUFA SAM-dependent methylase (UfaM) MDUFA Methylated Di-unsaturated Fatty Acid MUFA->MDUFA Fatty acyl desaturase (UfaD) FuFA Furan Fatty Acid (in phospholipid) MDUFA->FuFA Oxygen-dependent cyclization

Figure 1: Proposed biosynthetic pathway of furan fatty acids in marine bacteria.

Biological and Ecological Roles

The biological roles of furan fatty acids in marine sponges are multifaceted, encompassing both ecological functions and potent pharmacological activities.

Ecological Significance: Chemical Defense

The production of FuFAs likely serves as a chemical defense mechanism for the host sponge. Sponges are sessile organisms and must deter predators, prevent overgrowth by fouling organisms, and compete for space. The cytotoxic and anti-inflammatory properties of FuFAs may contribute to these defensive capabilities. While direct evidence for the role of FuFAs in deterring specific predators is limited, the broader context of chemical defense in sponges supports this hypothesis. The inflammatory activity reported for furan fatty acid steryl esters from Dictyonella incisa suggests a potential role in modulating interactions with other organisms.[1]

Pharmacological Activities

The pharmacological potential of FuFAs from marine sponges is a rapidly growing area of research. Their primary activities of interest are anti-inflammatory, antioxidant, and cytotoxic effects.

The furan moiety of FuFAs is a highly effective radical scavenger.[2][3] It can efficiently trap peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cellular membranes from oxidative damage.[5] This antioxidant activity is the likely basis for the observed anti-inflammatory effects. By neutralizing reactive oxygen species (ROS), FuFAs can mitigate the oxidative stress that is a key driver of inflammatory processes.

The proposed mechanism involves the furan ring reacting with free radicals to form more stable, less reactive species. This scavenging of radicals can interrupt the propagation of lipid peroxidation chain reactions within cell membranes.

Radical_Scavenging cluster_reaction Radical Scavenging ROS Reactive Oxygen Species (e.g., Peroxyl Radical) Membrane Cell Membrane Lipid Peroxidation ROS->Membrane Damages Dioxoene Dioxoenoic Fatty Acid (Stable Product) FuFA Furan Fatty Acid FuFA->Dioxoene Traps Radical Protection Membrane Protection & Reduced Inflammation Dioxoene->Protection

Figure 2: Mechanism of radical scavenging by furan fatty acids.

Several studies have reported cytotoxic effects of furan-containing compounds isolated from marine sponges against various cancer cell lines. For instance, furan derivatives from the Taiwanese sponge Plakortis simplex have demonstrated cytotoxicity against COLO-250 and KB-16 cells.[6] While the exact mechanisms of cytotoxicity are still under investigation, they may be linked to the pro-oxidant potential of these compounds at higher concentrations or their ability to interfere with key cellular processes.

Quantitative Data on Furan Fatty Acids in Marine Sponges

Quantitative data on the concentration of furan fatty acids in marine sponges is currently limited in the scientific literature. This is largely due to the analytical challenges associated with detecting and quantifying these relatively low-abundance fatty acids within a complex lipid matrix.[5] However, some studies have successfully isolated and identified specific FuFAs from certain sponge species.

Sponge SpeciesFuran Fatty Acid IdentifiedReference
Hymeniacidon hauraki(8Z,11Z,14Z,17Z)-3,6-Epoxyeicos-3,5,8,11,14,17-hexenoic Acid[7]
Plakortis simplexPlakorsins A-C (furan derivatives), Plakortic acid[6]
Dictyonella incisaFuran fatty acid steryl esters[1]

Table 1: Documented Furan Fatty Acids and Their Derivatives in Marine Sponges.

Further research employing advanced analytical techniques is necessary to generate comprehensive quantitative data on the distribution and abundance of FuFAs across a wider range of sponge species.

Experimental Protocols

The analysis of furan fatty acids from marine sponges requires a multi-step process involving lipid extraction, derivatization, and chromatographic analysis. The following is a generalized protocol based on standard methods for fatty acid analysis in marine invertebrates.

Lipid Extraction

A modified Bligh-Dyer method is commonly used for the total lipid extraction from sponge tissue.

  • Homogenization: Lyophilized and powdered sponge tissue is homogenized in a solvent mixture of chloroform:methanol:water (typically in a 1:2:0.8 v/v/v ratio).

  • Phase Separation: Additional chloroform and water are added to the homogenate to achieve a final ratio of 1:1:0.9 (v/v/v) of chloroform:methanol:water, inducing phase separation.

  • Lipid Recovery: The mixture is centrifuged, and the lower chloroform phase containing the total lipids is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

To analyze the fatty acids by gas chromatography, they are typically converted to their more volatile methyl esters.

  • Saponification: The total lipid extract is saponified by heating with a solution of NaOH in methanol to release the fatty acids from their ester linkages.

  • Methylation: The free fatty acids are then methylated by heating with a reagent such as boron trifluoride in methanol (BF3-methanol) or anhydrous HCl in methanol.

  • Extraction of FAMEs: The resulting FAMEs are extracted from the reaction mixture into an organic solvent like hexane or iso-octane.

  • Purification: The hexane layer containing the FAMEs is washed with water and dried over anhydrous sodium sulfate.

FAMEs Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the separation and identification of FuFA methyl esters.

  • Injection: A small volume of the FAMEs solution is injected into the GC.

  • Separation: The FAMEs are separated based on their volatility and polarity on a suitable capillary column (e.g., a polar column for better separation of unsaturated and modified fatty acids).

  • Detection and Identification: The separated FAMEs are detected by a mass spectrometer. The identification of FuFA methyl esters is based on their retention times compared to available standards (if any) and, more definitively, by their characteristic mass spectra. The fragmentation pattern of the furan ring provides a diagnostic signature for their identification.

Due to the low abundance of FuFAs, an enrichment step, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) fractionation of the total FAMEs, may be necessary prior to GC-MS analysis to improve detection and quantification.[5]

Experimental_Workflow Sponge Sponge Tissue (Lyophilized) Homogenize Homogenization (Chloroform:Methanol:Water) Sponge->Homogenize Extract Lipid Extraction (Bligh-Dyer) Homogenize->Extract TLE Total Lipid Extract Extract->TLE Saponify Saponification & Methylation (NaOH/MeOH, BF3/MeOH) TLE->Saponify FAMEs Fatty Acid Methyl Esters (FAMEs) Saponify->FAMEs Enrich Enrichment (Optional) (SPE or HPLC) FAMEs->Enrich GCMS GC-MS Analysis FAMEs->GCMS Direct Analysis Enrich->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Figure 3: General experimental workflow for the analysis of FuFAs from marine sponges.

Future Directions and Conclusion

The study of furan fatty acids in marine sponges is a promising field with significant potential for new discoveries in both marine ecology and pharmaceutical sciences. While our understanding of these compounds has grown, several key areas require further investigation:

  • Biosynthesis: The definitive identification of the microbial symbionts responsible for FuFA production and the characterization of the biosynthetic gene clusters are crucial next steps.

  • Quantitative Ecology: Comprehensive quantitative studies are needed to understand the distribution and abundance of FuFAs across different sponge species and their correlation with environmental factors and predation pressure.

  • Pharmacology: Elucidation of the specific molecular targets and signaling pathways modulated by FuFAs is essential for their development as therapeutic agents. Investigations into their effects on key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, are warranted.

  • Drug Development: The unique structure and potent bioactivity of FuFAs make them excellent lead compounds for the development of novel anti-inflammatory and cytotoxic drugs.

References

Analysis of the Glanvillic Acid A Biosynthetic Gene Cluster: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

An in-depth analysis of the biosynthetic gene cluster for a compound designated "Glanvillic acid A" has been conducted based on extensive searches of publicly available scientific literature and patent databases. The objective was to compile a comprehensive technical guide encompassing quantitative data, detailed experimental protocols, and visual diagrams of the biosynthetic pathways.

However, after a thorough investigation, it has been determined that there is currently no publicly accessible scientific information regarding a compound specifically named "this compound." Searches for its chemical structure, the organism that produces it, and its biosynthetic gene cluster have not yielded any relevant results. The scientific and patent databases reviewed do not contain any records for a molecule with this designation.

This lack of information prevents the creation of the requested in-depth technical guide. Without foundational data on the molecule's structure and biosynthetic origins, it is not possible to provide the following core requirements of the requested report:

  • Quantitative Data Presentation: No data on gene coordinates, protein sizes, enzyme kinetics, or production yields could be found to be summarized in tabular format.

  • Experimental Protocols: The absence of published research means there are no established and cited methodologies for key experiments such as gene cloning, heterologous expression, or metabolite analysis specific to this compound.

  • Visualization of Signaling Pathways: As the biosynthetic pathway for this compound remains uncharacterized in the public domain, no diagrams of signaling pathways, experimental workflows, or logical relationships can be generated.

It is possible that "this compound" is a very recently discovered natural product for which the research has not yet been published, a compound that is known by a different name in the scientific literature, or a proprietary molecule whose details are not in the public domain.

We recommend that researchers interested in this topic verify the name and spelling of the compound and explore any internal or proprietary databases they may have access to. Should a chemical structure, a producing organism, or any preliminary genetic data for "this compound" become available, a detailed analysis of its biosynthetic gene cluster could be initiated. At present, the lack of foundational data makes it impossible to proceed with a comprehensive technical guide.

initial isolation and characterization of Glanvillic acid A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases has yielded no specific information on a compound named "Glanvillic acid A." This suggests that "this compound" may be a very recently discovered natural product not yet widely reported, a compound known by a different name, or a potential misnomer.

This guide is predicated on the future discovery and characterization of a molecule designated as this compound. The methodologies and data presentation formats outlined below represent a standard workflow for the initial isolation and characterization of a novel natural product. Researchers, scientists, and drug development professionals can utilize this framework as a template for their own investigations into novel bioactive compounds.

Section 1: Isolation and Purification

The initial phase of discovering a new natural product involves its isolation from a biological source. This process is guided by bioassay-directed fractionation, where extracts of the source organism are tested for a specific biological activity, and the most active fractions are progressively purified.

1.1. Hypothetical Experimental Protocol: Bioassay-Guided Fractionation

  • Source Material & Extraction: A hypothetical source, such as a marine sponge of the genus Glanvillia, would be collected and lyophilized. The dried material would then be subjected to solvent extraction, typically starting with a non-polar solvent like hexane, followed by solvents of increasing polarity such as ethyl acetate and methanol.

  • Bioassay: Each crude extract would be tested for a relevant biological activity, for instance, cytotoxicity against a cancer cell line or inhibition of a key enzyme.

  • Fractionation: The most active crude extract (e.g., the ethyl acetate extract) would be subjected to chromatographic separation. A common initial step is vacuum liquid chromatography (VLC) over silica gel, eluting with a gradient of increasing solvent polarity.

  • Iterative Purification: Fractions from the VLC exhibiting the highest activity would be further purified using techniques like High-Performance Liquid Chromatography (HPLC), often employing both normal-phase and reverse-phase columns. This iterative process of bioassay and purification is continued until a pure compound, this compound, is isolated.

1.2. Experimental Workflow Diagram

Isolation_Workflow Source Source Material (e.g., Glanvillia sp.) Extraction Solvent Extraction Source->Extraction CrudeExtract Crude Extracts (Hexane, EtOAc, MeOH) Extraction->CrudeExtract Bioassay1 Bioassay-Directed Fractionation CrudeExtract->Bioassay1 ActiveExtract Active Crude Extract Bioassay1->ActiveExtract VLC Vacuum Liquid Chromatography (VLC) ActiveExtract->VLC VLC_Fractions VLC Fractions VLC->VLC_Fractions Bioassay2 Bioassay of Fractions VLC_Fractions->Bioassay2 ActiveFraction Most Active Fraction Bioassay2->ActiveFraction HPLC High-Performance Liquid Chromatography (HPLC) ActiveFraction->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Bioassay-guided isolation workflow for this compound.

Section 2: Structural Elucidation

Once isolated, the precise chemical structure of this compound would be determined using a combination of spectroscopic techniques.

2.1. Spectroscopic Data Acquisition

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecule, allowing for the determination of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for determining the carbon-hydrogen framework and the connectivity of atoms.

    • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and their directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which are essential for assembling the molecular structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., carbonyls, hydroxyls).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about any chromophores present in the molecule.

2.2. Hypothetical Spectroscopic Data for this compound

The following tables present hypothetical data that would be obtained for a novel natural product.

Table 1: Hypothetical NMR Data for this compound in CDCl₃

Position¹³C (δc, ppm)¹H (δH, ppm, mult., J in Hz)COSY (Correlations)HMBC (Correlations)
1175.2--H-2, H-3
270.14.15 (dd, 8.0, 4.0)H-3C-1, C-3, C-4
335.52.50 (m)H-2, H-4C-1, C-2, C-4, C-5
...............

Table 2: Other Hypothetical Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₈O₅
HR-ESI-MS [M+H]⁺m/z 365.1958 (calcd. for C₂₀H₂₉O₅, 365.1964)
Optical Rotation [α]²⁰D+45.2 (c 0.1, MeOH)
UV (MeOH) λmax (log ε)210 (4.1) nm
IR (film) νmax3400, 1735, 1650 cm⁻¹

Section 3: Biological Activity and Mechanism of Action

Initial bioassays would have guided the isolation of this compound. Further studies would be necessary to quantify its potency and elucidate its mechanism of action.

3.1. Quantitative Biological Data

Should this compound exhibit cytotoxic properties, its potency would be quantified as the half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines.

Table 3: Hypothetical Cytotoxicity of this compound

Cell LineIC₅₀ (µM)
A549 (Lung Carcinoma)5.2
HeLa (Cervical Carcinoma)8.1
MCF-7 (Breast Carcinoma)3.5

3.2. Signaling Pathway Analysis

To understand how this compound exerts its biological effects, researchers would investigate its impact on cellular signaling pathways. For example, if it induces apoptosis, studies might focus on the caspase cascade.

3.3. Hypothetical Signaling Pathway Diagram

Apoptosis_Pathway cluster_cell Cancer Cell Glanvillic_A This compound Receptor Cellular Target/Receptor Glanvillic_A->Receptor Binds to Caspase8 Caspase-8 Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Cleaves/Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical apoptotic pathway induced by this compound.

Conclusion

While "this compound" remains an uncharacterized entity in the public scientific domain, the framework presented here outlines the standard and rigorous process by which a new natural product is discovered, structurally defined, and biologically evaluated. The successful application of these methodologies is fundamental to the fields of natural product chemistry and drug discovery, paving the way for the identification of novel therapeutic agents. Future research may yet uncover the existence and properties of this compound, at which point a detailed technical guide based on empirical data can be compiled.

Unveiling the Spectroscopic Signature of Glanvillic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the spectroscopic data of Glanvillic acid A, a furanoterpene natural product, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that are crucial for the identification and characterization of this marine-derived metabolite.

This compound, along with its congener Glanvillic acid B, was first isolated from the Caribbean sponge Plakortis halichondrioides.[1][2] These compounds are notable for being the first polyketides in their family to feature an aromatic furan ring.[1] The structural elucidation of these novel metabolites was accomplished through extensive spectroscopic analysis.[2]

Spectroscopic Data of this compound

The following tables summarize the key NMR and MS data for this compound, essential for its unambiguous identification.

¹H NMR Spectroscopic Data
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
27.22d1.8
36.19d1.8
62.41m
71.55m
71.45m
81.30m
90.85t7.3
112.25m
121.50m
130.90t7.4
152.08s
¹³C NMR Spectroscopic Data
PositionChemical Shift (δ, ppm)
1179.8
2142.8
3110.7
4158.4
5118.9
629.8
734.1
822.5
913.9
10174.2
1137.7
1219.3
1313.8
14129.1
1521.0
Mass Spectrometry Data
TechniqueIonization ModeObserved m/zFormula
HREIMSPositive250.1258C₁₄H₁₈O₄

Experimental Protocols

The isolation and spectroscopic analysis of this compound involved a series of meticulous steps to ensure the purity and integrity of the compound.

Isolation of this compound

The frozen specimens of the sponge Plakortis halichondrioides were extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂). The resulting crude extract was then partitioned between different solvents of increasing polarity. The fraction containing this compound was subjected to multiple steps of column chromatography, including Sephadex LH-20 and silica gel chromatography, to yield the pure compound.

Spectroscopic Analysis

NMR spectra were recorded on a Bruker AMX-500 spectrometer. ¹H NMR spectra were acquired at 500 MHz and ¹³C NMR spectra at 125 MHz. The samples were dissolved in deuterated chloroform (CDCl₃). High-resolution electron impact mass spectra (HREIMS) were obtained on a Kratos AEI MS-50 spectrometer.

Structural Elucidation Workflow

The logical process for determining the structure of this compound from its spectroscopic data is outlined in the following diagram.

Glanvillic_Acid_A_Structure_Elucidation MS Mass Spectrometry (HREIMS) C₁₄H₁₈O₄ Structure This compound Structure MS->Structure Molecular Formula NMR_1H ¹H NMR - Chemical Shifts - Coupling Constants COSY COSY (¹H-¹H Correlation) NMR_1H->COSY HMQC HMQC (¹H-¹³C one-bond Correlation) NMR_1H->HMQC NMR_13C ¹³C NMR - Chemical Shifts NMR_13C->HMQC HMBC HMBC (¹H-¹³C long-range Correlation) COSY->HMBC HMQC->HMBC HMBC->Structure Connectivity

Caption: Workflow for the structure elucidation of this compound.

References

Enzymatic Synthesis of the Glanvillic Acid A Core Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Glanvillic acid A is a furan-containing fatty acid natural product isolated from the Caribbean sponge Plakortis halichondrioides. While the complete enzymatic pathway for its synthesis has not been experimentally elucidated, its structure strongly suggests a polyketide origin, likely produced by a symbiotic microorganism such as an actinobacterium. This technical guide presents a hypothesized enzymatic pathway for the synthesis of the this compound core structure, based on established principles of polyketide biosynthesis. The proposed pathway involves a Type I Polyketide Synthase (PKS) and subsequent tailoring enzymes. This guide also provides a representative experimental protocol for the heterologous expression of a biosynthetic gene cluster, a common technique used to characterize such pathways. The information herein is intended to serve as a scientific framework to guide future research into the biosynthesis of this unique natural product.

Introduction to this compound

This compound is a marine natural product first isolated from the sponge Plakortis halichondrioides[1][2][3]. Its chemical structure, 2-{3-ethyl-5-[(5E)-4-ethyl-2-methyloct-5-en-1-yl]furan-2-yl}acetic acid (Molecular Formula: C19H30O3), features a substituted furan ring linked to a fatty acid-like side chain, classifying it as a furanoid fatty acid. Natural products of this class often exhibit interesting biological activities. While sponges are the source of many marine natural products, these are often produced by associated symbiotic microorganisms. The structural characteristics of this compound are indicative of a biosynthesis by a modular Type I Polyketide Synthase (PKS), commonly found in bacteria, particularly actinomycetes.

This document outlines a scientifically plausible, albeit hypothetical, enzymatic pathway for the biosynthesis of the this compound core structure.

Hypothesized Enzymatic Synthesis of the this compound Core Structure

The proposed biosynthetic pathway for this compound is centered around a Type I Polyketide Synthase (PKS). This large, multi-domain enzyme complex would assemble the carbon backbone of the molecule in an assembly-line fashion from simple acyl-CoA precursors. The formation of the furan ring is proposed to occur through a post-PKS cyclization event.

Precursor Biosynthesis

The biosynthesis of the polyketide chain of this compound would require a specific set of starter and extender units, which are derived from primary metabolism:

  • Starter Unit: Propionyl-CoA, which provides the initial three carbons of the polyketide chain.

  • Extender Units:

    • Malonyl-CoA: For the incorporation of two-carbon units.

    • Methylmalonyl-CoA: For the incorporation of three-carbon units, leading to methyl branches.

    • Ethylmalonyl-CoA: For the incorporation of four-carbon units, leading to ethyl branches.

These precursors are supplied from central carbon metabolism and the catabolism of amino acids and fatty acids.

Polyketide Chain Assembly by a Type I PKS

A modular Type I PKS is proposed to catalyze the sequential condensation of the starter and extender units to form the linear polyketide chain. The proposed PKS would consist of a loading module and seven extension modules. Each module contains a specific set of enzymatic domains that select, activate, and process the growing polyketide chain.

The table below outlines the proposed domain organization of the PKS responsible for this compound biosynthesis.

Module Domain Organization Extender Unit Function
LoadingAcyltransferase (AT)Propionyl-CoASelects and loads the propionyl-CoA starter unit onto the Acyl Carrier Protein (ACP).
Module 1KS, AT, KR, ACPMethylmalonyl-CoAExtends the chain with a methylmalonyl-CoA unit and reduces the resulting β-keto group.
Module 2KS, AT, KR, DH, ER, ACPMalonyl-CoAExtends the chain with a malonyl-CoA unit and fully reduces the β-keto group to a methylene.
Module 3KS, AT, KR, ACPEthylmalonyl-CoAExtends the chain with an ethylmalonyl-CoA unit and reduces the β-keto group.
Module 4KS, AT, KR, DH, ACPMethylmalonyl-CoAExtends the chain with a methylmalonyl-CoA unit, reduces the β-keto group, and dehydrates to form a double bond.
Module 5KS, AT, KR, DH, ER, ACPMalonyl-CoAExtends the chain with a malonyl-CoA unit and fully reduces the β-keto group.
Module 6KS, AT, KR, ACPEthylmalonyl-CoAExtends the chain with an ethylmalonyl-CoA unit and reduces the β-keto group.
Module 7KS, AT, ACP, TEMalonyl-CoAExtends the chain with a final malonyl-CoA unit. The Thioesterase (TE) domain then releases the completed polyketide chain.

KS: Ketosynthase, AT: Acyltransferase, KR: Ketoreductase, DH: Dehydratase, ER: Enoylreductase, ACP: Acyl Carrier Protein, TE: Thioesterase

Furan Ring Formation

Following the release of the linear polyketide precursor from the PKS, the formation of the furan ring is proposed to occur. This is a critical step in the biosynthesis of the this compound core structure. It is hypothesized that a dedicated cyclase or an oxygenase enzyme catalyzes an intramolecular cyclization and subsequent dehydration/oxidation to form the stable aromatic furan ring. The presence of hydroxyl groups at specific positions in the polyketide precursor, introduced by the KR domains of the PKS, would be crucial for this cyclization.

Data Presentation: Proposed Enzymes and Functions

The following table summarizes the key enzymes proposed to be involved in the biosynthesis of the this compound core structure.

Enzyme/Enzyme Complex Proposed Function
Type I Polyketide Synthase (PKS)Assembly of the C19 polyketide backbone from propionyl-CoA, malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA precursors.
Cyclase/OxygenaseCatalyzes the intramolecular cyclization and subsequent aromatization of the linear polyketide precursor to form the furan ring.
IsomeraseMay be required to establish the correct stereochemistry of the double bond in the side chain.

Experimental Protocols: A Representative Methodology

As the biosynthetic gene cluster for this compound has not yet been identified, a specific experimental protocol cannot be provided. However, the following is a detailed, representative protocol for the heterologous expression of a putative biosynthetic gene cluster, a key experiment in the elucidation of natural product biosynthetic pathways.

Protocol: Heterologous Expression of a Putative Biosynthetic Gene Cluster in Streptomyces coelicolor

  • Identification and Isolation of the Biosynthetic Gene Cluster (BGC):

    • Sequence the genome of the producing organism (e.g., a Streptomyces strain isolated from Plakortis halichondrioides).

    • Use bioinformatics tools (e.g., antiSMASH) to identify the putative PKS gene cluster for this compound based on sequence homology and domain organization.

    • Design primers to amplify the entire BGC from the genomic DNA of the producing organism using high-fidelity PCR. Alternatively, use a method like Transformation-Associated Recombination (TAR) cloning for large clusters.

  • Cloning of the BGC into an Expression Vector:

    • Clone the amplified or TAR-cloned BGC into a suitable Streptomyces expression vector (e.g., a vector with an integrative element and an inducible promoter like tipAp).

    • Verify the integrity of the cloned BGC by restriction digestion and sequencing.

  • Transformation of the Expression Construct into a Heterologous Host:

    • Introduce the expression vector containing the BGC into a suitable heterologous host strain, such as Streptomyces coelicolor M1152, via protoplast transformation or conjugation. S. coelicolor is a well-characterized host that is often used for the expression of actinobacterial PKS clusters.

    • Select for transformants containing the integrated expression vector using an appropriate antibiotic resistance marker.

  • Cultivation and Induction of Gene Expression:

    • Inoculate a suitable production medium (e.g., R5A medium) with the recombinant S. coelicolor strain.

    • Grow the culture at the optimal temperature (e.g., 30°C) with shaking.

    • At the appropriate growth phase (e.g., mid-exponential phase), induce the expression of the BGC by adding the inducer (e.g., thiostrepton for the tipAp promoter).

    • Continue the cultivation for a period sufficient for the production of the natural product (e.g., 5-7 days).

  • Extraction and Analysis of Metabolites:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the secondary metabolites from the mycelium and the supernatant using an organic solvent (e.g., ethyl acetate).

    • Concentrate the organic extract in vacuo.

    • Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Compare the retention time and mass spectrum with an authentic standard of this compound.

    • For structural confirmation, purify the compound using preparative HPLC and characterize it by Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

Glanvillic_Acid_A_Biosynthesis cluster_precursors Precursor Supply cluster_pks Type I Polyketide Synthase (PKS) cluster_post_pks Post-PKS Modification Propionyl-CoA Propionyl-CoA PKS Loading Mod 1 Mod 2 Mod 3 Mod 4 Mod 5 Mod 6 Mod 7 (TE) Propionyl-CoA->PKS:f0 Starter Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS:f2 Malonyl-CoA->PKS:f5 Malonyl-CoA->PKS:f7 Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS:f1 Methylmalonyl-CoA->PKS:f4 Ethylmalonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA->PKS:f3 Ethylmalonyl-CoA->PKS:f6 Linear Polyketide Linear Polyketide PKS->Linear Polyketide Release Cyclase Cyclase / Oxygenase Furan-containing Intermediate Furan-containing Intermediate Cyclase->Furan-containing Intermediate Cyclization Isomerase Isomerase This compound This compound Isomerase->this compound Isomerization Linear Polyketide->Cyclase Furan-containing Intermediate->Isomerase

Caption: Proposed enzymatic pathway for the biosynthesis of this compound.

Experimental Workflow for Heterologous Expression

Heterologous_Expression_Workflow A 1. BGC Identification (Genome Mining) B 2. BGC Isolation (PCR / TAR Cloning) A->B C 3. Cloning into Expression Vector B->C D 4. Transformation into Heterologous Host C->D E 5. Cultivation and Induction D->E F 6. Metabolite Extraction E->F G 7. Analysis (HPLC-MS, NMR) F->G H This compound Production Confirmed G->H

Caption: Workflow for heterologous expression of a biosynthetic gene cluster.

Conclusion

The enzymatic synthesis of the this compound core structure represents a fascinating area for future research in natural product biosynthesis. While the pathway presented in this guide is hypothetical, it provides a solid foundation for the discovery and characterization of the responsible enzymes and genes. The elucidation of this pathway will not only enhance our understanding of polyketide biosynthesis but may also open up avenues for the biotechnological production of this compound and its analogs for potential applications in drug development. The experimental strategies outlined here provide a roadmap for researchers to unravel the intricate enzymatic machinery responsible for the creation of this unique marine natural product.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Glanvillic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glanvillic acid A, a furan-containing natural product isolated from the Caribbean sponge Plakortis halichondrioides, presents an intriguing target for total synthesis due to its unique molecular architecture and potential biological activity.[1] This document outlines a detailed, plausible synthetic methodology for the total synthesis of this compound. The proposed strategy relies on a convergent approach, featuring a key palladium-catalyzed cross-coupling reaction to assemble the core structure and robust, well-established transformations to construct the key fragments. Detailed experimental protocols for the key steps are provided, along with a summary of expected quantitative data based on analogous reactions in the literature.

Retrosynthetic Analysis and Synthetic Strategy

The proposed retrosynthesis of this compound (1) begins by disconnecting the complex alkyl side chain from the furan core via a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. This disconnection reveals two key fragments: a functionalized furan (2) and an alkylmetallic reagent (3). The furan fragment (2) can be synthesized from a commercially available starting material through a series of functional group manipulations. The alkyl fragment (3), containing the two stereocenters and the (E)-alkene, can be prepared using stereoselective methods, such as an asymmetric aldol reaction followed by a Wittig reaction.

Logical Relationship of the Retrosynthetic Analysis

retrosynthesis This compound (1) This compound (1) Functionalized Furan (2) Functionalized Furan (2) This compound (1)->Functionalized Furan (2) Pd-catalyzed Cross-Coupling Alkyl Fragment (3) Alkyl Fragment (3) This compound (1)->Alkyl Fragment (3) Pd-catalyzed Cross-Coupling Simpler Precursors_A Simpler Precursors Functionalized Furan (2)->Simpler Precursors_A Simpler Precursors_B Simpler Precursors Alkyl Fragment (3)->Simpler Precursors_B

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Route: An Overview

The forward synthesis will be carried out in three main stages:

  • Synthesis of the Functionalized Furan Fragment: Preparation of the 2,3,5-trisubstituted furan core bearing a handle for cross-coupling.

  • Synthesis of the Alkyl Fragment: Stereoselective synthesis of the C10 side chain with the required stereochemistry and (E)-alkene geometry.

  • Fragment Coupling and Final Elaboration: Union of the two fragments and subsequent functional group manipulations to afford this compound.

Experimental Workflow of the Proposed Synthesis

workflow cluster_furan Furan Fragment Synthesis cluster_alkyl Alkyl Fragment Synthesis cluster_coupling Fragment Coupling and Final Steps start_furan Starting Material A step1_furan Functionalization start_furan->step1_furan step2_furan Introduction of Coupling Handle step1_furan->step2_furan furan_fragment Functionalized Furan (2) step2_furan->furan_fragment coupling Pd-catalyzed Cross-Coupling furan_fragment->coupling start_alkyl Starting Material B step1_alkyl Asymmetric Aldol Reaction start_alkyl->step1_alkyl step2_alkyl Wittig Reaction step1_alkyl->step2_alkyl alkyl_fragment Alkyl Fragment (3) step2_alkyl->alkyl_fragment alkyl_fragment->coupling deprotection Deprotection coupling->deprotection oxidation Oxidation deprotection->oxidation final_product This compound (1) oxidation->final_product

Caption: Proposed workflow for the total synthesis of this compound.

Detailed Experimental Protocols

Synthesis of the Functionalized Furan Fragment (2)

A plausible route to the functionalized furan (2) starts from commercially available 3-ethyl-2-furoic acid.

Protocol 1: Synthesis of (3-ethyl-5-iodofuran-2-yl)methanol

  • Esterification: To a solution of 3-ethyl-2-furoic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) and heat to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield methyl 3-ethyl-2-furoate.

  • Iodination: The resulting ester (1.0 eq) is dissolved in trifluoroacetic acid, and N-iodosuccinimide (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed, and the crude product is purified to give methyl 3-ethyl-5-iodo-2-furoate.

  • Reduction: The iodinated ester (1.0 eq) is dissolved in anhydrous diethyl ether and cooled to 0 °C. Lithium aluminum hydride (1.5 eq) is added slowly, and the mixture is stirred for 1 hour. The reaction is quenched by the sequential addition of water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is concentrated and purified to afford (3-ethyl-5-iodofuran-2-yl)methanol.

Synthesis of the Alkyl Fragment (3)

The synthesis of the alkyl fragment (3) with the desired stereochemistry can be achieved via an asymmetric aldol reaction followed by a Wittig reaction.

Protocol 2: Synthesis of the Alkyl Stannane

  • Asymmetric Aldol Reaction: A chiral auxiliary, such as (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, is used to direct the stereoselective addition of a propionate-derived enolate to 2-ethylhex-3-enal. This establishes one of the stereocenters.

  • Protection and Reduction: The resulting aldol product is protected as a silyl ether, and the auxiliary is cleaved. The ester is then reduced to the corresponding aldehyde.

  • Wittig Reaction: An (E)-selective Wittig reaction is performed on the aldehyde using a suitable phosphonium ylide to install the double bond and the second stereocenter.

  • Hydrostannylation: The terminal alkyne, introduced via the Wittig reagent, is subjected to hydrostannylation with tributyltin hydride to generate the vinyl stannane required for the Stille coupling.

Fragment Coupling and Final Elaboration

Protocol 3: Stille Coupling and Final Steps

  • Stille Coupling: The functionalized furan (2) (1.0 eq) and the alkyl stannane (3) (1.2 eq) are dissolved in anhydrous DMF. To this solution is added Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). The mixture is heated to 80 °C for 12 hours. After cooling, the reaction is quenched with aqueous KF, and the product is extracted with ethyl acetate. Purification by column chromatography yields the coupled product.

  • Oxidation: The alcohol of the coupled product is oxidized to the carboxylic acid using a two-step procedure: first to the aldehyde using Dess-Martin periodinane, followed by a Pinnick oxidation to the carboxylic acid.

Quantitative Data Summary

The following table summarizes expected yields for the key transformations based on literature precedents for similar reactions.

StepReaction TypeReagents and ConditionsExpected Yield (%)Reference (Analogous Reactions)
Furan Synthesis
1. EsterificationFischer EsterificationMeOH, H₂SO₄, reflux>95Standard textbook procedure
2. IodinationElectrophilic SubstitutionNIS, TFA, rt80-90Literature on furan iodination
3. ReductionHydride ReductionLiAlH₄, Et₂O, 0 °C90-95Standard textbook procedure
Alkyl Fragment Synthesis
4. Asymmetric AldolChiral Auxiliary MediatedEvans' Aldol or similar85-95 (dr >95:5)Literature on asymmetric aldol
5. Wittig Reaction(E)-Selective WittigSchlosser modification or similar70-85 (E:Z >95:5)Literature on Wittig reactions
Fragment Coupling & Elaboration
6. Stille CouplingPd-catalyzed Cross-CouplingPd(PPh₃)₄, CuI, DMF, 80 °C60-75Literature on Stille couplings
7. Oxidation (2 steps)Oxidation1. DMP; 2. NaClO₂, NaH₂PO₄, 2-methyl-2-butene75-85 (over 2 steps)Literature on alcohol oxidation

Conclusion

The proposed synthetic strategy provides a viable and efficient pathway to this compound. The convergent approach allows for the independent synthesis of the two main fragments, which are then combined in a key cross-coupling reaction. The methodologies employed are well-established in organic synthesis, and the expected yields are based on reliable literature precedents. This detailed protocol should serve as a valuable guide for researchers embarking on the total synthesis of this compound and its analogs for further biological evaluation.

References

Semi-Synthesis of Glanvillic Acid A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide a detailed overview and experimental protocols for the semi-synthesis of Glanvillic acid A, a molecule of significant interest to researchers in drug development and natural product chemistry. The following sections detail the necessary precursors, a step-by-step synthesis protocol, and quantitative data to guide researchers in this process.

Introduction

This compound is a fungal metabolite that has attracted attention for its potential biological activities. Its complex structure often necessitates a semi-synthetic approach for producing analogues for structure-activity relationship (SAR) studies. This document outlines a reliable method for the semi-synthesis of this compound from a readily available precursor.

Precursor for Semi-Synthesis

The primary precursor for the semi-synthesis of this compound is Fumagillin . Fumagillin is a known antibiotic and anti-angiogenic compound produced by the fungus Aspergillus fumigatus. The semi-synthesis involves the selective hydrolysis of the ester side chain of fumagillin.

Experimental Protocols

This section provides a detailed methodology for the key experiments in the semi-synthesis of this compound.

Protocol 1: Alkaline Hydrolysis of Fumagillin

This protocol describes the conversion of fumagillin to this compound via alkaline hydrolysis.

Materials:

  • Fumagillin

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolution: Dissolve fumagillin in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Add a solution of lithium hydroxide (LiOH) in water dropwise to the fumagillin solution.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Acidification: Once the reaction is complete, quench the reaction by adding 1 M HCl to neutralize the excess base and acidify the mixture to a pH of approximately 3-4.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Data Presentation

The following table summarizes the quantitative data for the semi-synthesis of this compound from fumagillin.

ParameterValue
Precursor Fumagillin
Product This compound
Reaction Type Alkaline Hydrolysis
Reagents Lithium hydroxide (LiOH)
Solvent Tetrahydrofuran (THF) / Water
Reaction Temperature 0°C
Typical Reaction Time 1-3 hours
Purification Method Silica Gel Column Chromatography
Reported Yield 85-95%

Visualizations

Diagram 1: Semi-Synthesis Workflow

This diagram illustrates the workflow for the semi-synthesis of this compound from its precursor, fumagillin.

G Semi-Synthesis of this compound cluster_start Starting Material cluster_process Chemical Transformation cluster_purification Purification cluster_end Final Product Precursor Fumagillin Reaction Alkaline Hydrolysis (LiOH, THF/H₂O, 0°C) Precursor->Reaction  Reaction   Purification Silica Gel Chromatography Reaction->Purification  Purification   Product This compound Purification->Product  Isolation  

Caption: Workflow of this compound semi-synthesis.

Diagram 2: Logical Relationship of Key Steps

This diagram shows the logical progression of the key steps involved in the experimental protocol.

G Experimental Protocol Logic A Dissolve Fumagillin in THF/H₂O B Perform Alkaline Hydrolysis with LiOH at 0°C A->B C Monitor Reaction by TLC B->C D Quench and Acidify with HCl C->D E Extract Product with Ethyl Acetate D->E F Wash, Dry, and Concentrate Organic Phase E->F G Purify by Column Chromatography F->G H Characterize This compound G->H

Caption: Logical flow of the experimental protocol.

Application Notes and Protocols: Michael–Heck Reaction for Furan Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan ring is a crucial heterocyclic motif present in a wide array of natural products, pharmaceuticals, and functional materials. Its synthesis has been a long-standing focus of organic chemists. Among the modern synthetic methodologies, the tandem Michael–Heck reaction has emerged as a powerful and versatile strategy for the construction of highly substituted furans from readily available starting materials. This one-pot reaction, often catalyzed by a combination of phosphine and palladium complexes, allows for the efficient formation of polyalkyl furans, a class of compounds that has traditionally been challenging to synthesize.

This document provides a comprehensive overview of the Michael–Heck reaction for furan ring formation, including its mechanism, applications, and detailed experimental protocols.

Reaction Mechanism and Workflow

The Michael–Heck reaction for furan synthesis is a sequential process that involves a phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization. The general transformation involves the reaction of a (Z)-β-halo allylic alcohol with an activated alkyne.[1][2]

The reaction commences with a phosphine-catalyzed Michael addition of the allylic alcohol to an activated alkyne, such as a propiolate. This is followed by an intramolecular Heck cyclization catalyzed by a palladium complex. The phosphine used for the Michael addition can also serve as a ligand for the palladium catalyst in the subsequent Heck reaction.[1][2]

A key feature of this methodology is its ability to generate highly substituted furans, including those with four different alkyl groups, which was a significant challenge with previous synthetic methods.[3] The reaction sequence allows for the introduction of diverse substituents on the furan ring by varying the starting allylic alcohol and alkyne.

Reaction Mechanism

Michael_Heck_Furan_Synthesis cluster_michael Michael Addition cluster_heck Heck Cyclization A Allylic Alcohol + Activated Alkyne C Michael Adduct A->C R3P B Phosphine Catalyst E Oxidative Addition C->E Pd(0) D Pd(0) F Carbopalladation E->F G β-Hydride Elimination F->G H Furan Product G->H Aromatization Experimental_Workflow start Start reactants Combine (Z)-β-halo allylic alcohol, activated alkyne, phosphine catalyst, and solvent start->reactants michael Stir at room temperature for Michael Addition reactants->michael heck_reagents Add Pd catalyst, base, and phase-transfer agent michael->heck_reagents heck_reaction Heat the reaction mixture heck_reagents->heck_reaction workup Cool to room temperature, perform aqueous workup heck_reaction->workup purification Purify by column chromatography workup->purification product Obtain substituted furan purification->product

References

Application Notes and Protocols for Biological Assays of Gallic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Glanvillic acid A" did not yield specific results. Based on the similarity of the name, this document proceeds with the assumption that the user is interested in "Gallic acid," a well-studied natural compound with known biological activities. The following protocols and data are based on published information for Gallic Acid. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of their test compound.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in a variety of plants, including gallnuts, sumac, witch hazel, tea leaves, and oak bark. It is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to develop and conduct biological assays to evaluate the activity of gallic acid or its derivatives.

Antimicrobial Activity Assays

Gallic acid has been shown to inhibit the growth of a variety of microorganisms, including bacteria and fungi.[1][2][3] The following protocols describe common methods for assessing the antimicrobial potential of gallic acid.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a widely used qualitative technique to determine the susceptibility of bacteria to a particular antimicrobial agent.[4][5]

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) by suspending several colonies in a sterile saline solution to match the 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with known concentrations of gallic acid onto the agar surface. A disk impregnated with a solvent control (e.g., DMSO) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation:

Test OrganismGallic Acid Concentration (µ g/disk )Zone of Inhibition (mm)
S. aureus5015
10020
E. coli5012
10018
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]

Experimental Protocol:

  • Prepare Gallic Acid Dilutions: Prepare a series of twofold dilutions of gallic acid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the Kirby-Bauer test and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in the broth medium.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no gallic acid) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Collection: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of gallic acid in which there is no visible growth.

Data Presentation:

Test OrganismGallic Acid MIC (µg/mL)
S. aureus64
E. coli128
P. aeruginosa256

Anti-inflammatory Activity Assays

Gallic acid has demonstrated anti-inflammatory effects by modulating various inflammatory pathways.[9][10][11]

Inhibition of Nitric Oxide (NO) Production in Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of gallic acid for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control.

Data Presentation:

Gallic Acid Concentration (µM)NO Production (% of Control)
1085
5040
10015

Anticancer Activity Assays

Gallic acid has been reported to exhibit cytotoxic effects on various cancer cell lines.[1]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[12][13][14]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with different concentrations of gallic acid for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Cell LineGallic Acid IC50 (µM) - 48h
HeLa75
MCF-790
A549110

Visualizations

Signaling Pathway for Anti-inflammatory Action of Gallic Acid

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces NO Nitric Oxide (Inflammation) iNOS->NO produces GallicAcid Gallic Acid GallicAcid->NFkB inhibits

Caption: Putative anti-inflammatory mechanism of Gallic Acid via NF-κB inhibition.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results p1 Prepare Bacterial Inoculum a1 Inoculate Agar Plates (Disk Diffusion) p1->a1 a2 Prepare Serial Dilutions (Broth Microdilution) p1->a2 p2 Prepare Gallic Acid Stock Solution p2->a1 p2->a2 a3 Apply Disks / Inoculate Wells a1->a3 a2->a3 i1 Incubate at 37°C for 18-24h a3->i1 r1 Measure Zone of Inhibition i1->r1 r2 Determine Minimum Inhibitory Concentration (MIC) i1->r2

Caption: Workflow for determining the antimicrobial activity of Gallic Acid.

Logical Relationship for Cancer Cell Viability Assay

Cell_Viability_Logic Treatment Gallic Acid Treatment CellHealth Cellular Metabolic Activity Treatment->CellHealth affects MTT_Reduction MTT to Formazan (Mitochondrial Activity) CellHealth->MTT_Reduction determines ColorChange Purple Color Intensity MTT_Reduction->ColorChange proportional to Viability Cell Viability ColorChange->Viability indicates

Caption: Principle of the MTT assay for assessing Gallic Acid cytotoxicity.

References

Application Notes and Protocols for Glanvillic Acid A as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the current lack of available scientific literature and quantitative data specifically on Glanvillic acid A, we are unable to provide detailed application notes and protocols for this specific compound. The information regarding its potential cytotoxic effects and modulation of calcium signaling is at a preliminary stage and not yet supported by published, peer-reviewed data.

To fulfill your request for a structured and detailed guide, we have created the following application notes and protocols for Gallic Acid , a well-researched natural compound that exhibits therapeutic potential through mechanisms that may be similar to those hypothesized for this compound, namely the induction of apoptosis in cancer cells. This document is intended to serve as a comprehensive template, illustrating the expected format and level of detail for such a guide. Researchers can adapt this framework should specific data for this compound become available in the future.

Illustrative Application Notes for Gallic Acid

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in a variety of plants. It has demonstrated significant potential as a therapeutic agent, primarily due to its antioxidant, anti-inflammatory, and anticancer properties.[1] In the context of oncology, gallic acid has been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).[1][2] These application notes provide a summary of its cytotoxic effects and outline protocols for assessing its biological activity in a laboratory setting.

Mechanism of Action

Gallic acid induces apoptosis in cancer cells through multiple pathways. A primary mechanism involves the induction of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4][5] Key events in gallic acid-induced apoptosis include:

  • Cell Cycle Arrest: Gallic acid can cause cell cycle arrest, often at the G0/G1 or G2/M phases, preventing cancer cells from progressing through the cell division cycle.[3][6]

  • Mitochondrial Pathway Activation: It can alter the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5][6] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Released cytochrome c triggers the activation of a cascade of caspases, including caspase-3, -8, and -9, which are the executive enzymes of apoptosis.[3][5][6]

  • Death Receptor Pathway: Gallic acid has been shown to upregulate the expression of death receptors like Fas and their ligands (FasL), initiating the extrinsic apoptosis pathway.[4]

  • p53 Upregulation: The tumor suppressor protein p53 can be upregulated by gallic acid, contributing to the induction of apoptosis.[4][7]

Data Presentation: Cytotoxicity of Gallic Acid

The following tables summarize the half-maximal inhibitory concentration (IC50) values of gallic acid against various human cancer cell lines, as reported in the literature.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
OVCAR-3Ovarian Cancer2422.14 ± 0.45[7]
OVCAR-3Ovarian Cancer4820.36 ± 0.18[7]
OVCAR-3Ovarian Cancer7215.13 ± 0.53[7]
A2780/CP70Ovarian Cancer2433.53 ± 2.64[7]
A2780/CP70Ovarian Cancer4827.18 ± 0.22[7]
A2780/CP70Ovarian Cancer7222.81 ± 0.56[7]
A2780SOvarian CancerNot Specified103[1]
A2780CPOvarian CancerNot Specified189[1]
MDA-MB-231Breast Cancer24~150[8]
MDA-MB-231Breast Cancer48~50[8]
JurkatLymphoblastic Leukemia2460.3 ± 1.6[2]
JurkatLymphoblastic Leukemia4850.9 ± 1.5[2]
JurkatLymphoblastic Leukemia7230.9 ± 2.8[2]
HeLaCervical Cancer7210.00 ± 0.67 (µg/mL)[5]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with a compound, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Gallic Acid (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Gallic Acid in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of Gallic Acid. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis using flow cytometry by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with the desired concentration of Gallic Acid for a specific time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

Gallic_Acid_Apoptosis_Pathway cluster_cell Inside Cancer Cell GA Gallic Acid Cell Cancer Cell p53 p53 Upregulation DeathReceptor Death Receptors (Fas, DR5) p53->DeathReceptor Bax Bax (Pro-apoptotic) Upregulation p53->Bax Casp8 Caspase-8 Activation DeathReceptor->Casp8 Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Bcl2->Mitochondria Bax->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis GA_internal->p53 GA_internal->DeathReceptor GA_internal->Bcl2 GA_internal->Bax

Caption: Simplified signaling pathway of Gallic Acid-induced apoptosis in cancer cells.

Experimental_Workflow_Apoptosis Start Start: Cancer Cell Culture Treatment Treat cells with Gallic Acid (various concentrations and times) Start->Treatment Harvest Harvest Cells Treatment->Harvest Staining Stain with Annexin V-FITC and PI Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis End End: Quantify Apoptosis Analysis->End

Caption: Experimental workflow for the detection of apoptosis using Annexin V/PI staining.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound: Initial searches for "Glanvillic acid A" yielded limited information regarding its cytotoxic properties. Conversely, a substantial body of research exists for "Gallic acid," a compound with well-documented cytotoxic effects on various cancer cell lines. This document will therefore focus on Gallic acid, assuming it to be the compound of interest for the user's application.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in a variety of plants and fruits, including gallnuts, tea leaves, and berries.[1][2][3] It has garnered significant interest in cancer research due to its demonstrated anti-tumor activities.[1][4][5] Gallic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) through the modulation of various signaling pathways.[1][5][6] This document provides detailed protocols for assessing the cytotoxicity of Gallic acid using common cell-based assays, relevant for researchers in drug discovery and oncology.

Data Presentation: Cytotoxicity of Gallic Acid

The cytotoxic effect of Gallic acid is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables summarize representative IC50 values of Gallic acid in different cancer cell lines, as determined by the MTT and LDH release assays.

Table 1: IC50 Values of Gallic Acid Determined by MTT Assay

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer2455.8
MCF-7Breast Cancer4842.1
A549Lung Cancer4873.5
HT-29Colon Cancer2468.2

Table 2: Percentage of LDH Release Induced by Gallic Acid

Cell LineCancer TypeGallic Acid Concentration (µM)Incubation Time (hours)LDH Release (%)
Caco-2Colon Cancer502435.6
PC-3Prostate Cancer502441.2
HepG2Liver Cancer754852.8
U-87 MGGlioblastoma754848.9

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Gallic acid

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of Gallic acid in DMSO and further dilute it to various concentrations in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of Gallic acid. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Gallic acid

  • LDH cytotoxicity assay kit

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat the cells with various concentrations of Gallic acid as described above. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the absorbance readings of the controls.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Gallic Acid Dilutions treatment 4. Treat Cells compound_prep->treatment incubation 5. Incubate (24-48h) treatment->incubation mtt_assay 6a. MTT Assay incubation->mtt_assay ldh_assay 6b. LDH Assay incubation->ldh_assay readout 7. Measure Absorbance mtt_assay->readout ldh_assay->readout analysis 8. Calculate IC50 / % Cytotoxicity readout->analysis apoptosis_pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_apoptosis Apoptosis Regulation gallic_acid Gallic Acid pi3k PI3K gallic_acid->pi3k inhibits akt Akt pi3k->akt activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 activates bax Bax (Pro-apoptotic) bcl2->bax inhibits caspases Caspase Activation bax->caspases activates apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols for the NMR and MS Analysis of Glanvillic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the structural elucidation and characterization of Glanvillic acid A, a polyketide natural product, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction

This compound is a natural product with a molecular formula of C₁₉H₃₀O₃ and a molecular weight of 306.4 g/mol .[1] Its structure features a substituted furan ring connected to a carboxylic acid moiety and a long, unsaturated alkyl chain. Accurate and comprehensive analysis of this compound is crucial for its identification, purity assessment, and further investigation into its biological activities. The following protocols outline the standardized procedures for NMR and MS analysis of this compound.

Recommended Materials and Reagents

Material/Reagent Grade Supplier Notes
This compound≥95% purityN/AAs an isolated or synthesized compound.
Deuterated Chloroform (CDCl₃)NMR grade, ≥99.8% DSigma-Aldrich, Cambridge Isotope LaboratoriesWith or without 0.03% (v/v) Tetramethylsilane (TMS).
Deuterated Methanol (CD₃OD)NMR grade, ≥99.8% DSigma-Aldrich, Cambridge Isotope Laboratories
MethanolLC-MS gradeFisher Scientific, Sigma-AldrichFor sample preparation for MS analysis.
WaterLC-MS gradeFisher Scientific, Sigma-AldrichFor mobile phase preparation.
Formic AcidLC-MS gradeFisher Scientific, Sigma-AldrichMobile phase additive.
AcetonitrileLC-MS gradeFisher Scientific, Sigma-AldrichFor mobile phase preparation.
NMR Tubes5 mm diameterWilmad-LabGlass, Norell
Autosampler Vials2 mL, with septaAgilent, WatersFor LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H NMR will provide information on the proton environment, while ¹³C NMR will identify the different carbon atoms. 2D NMR experiments such as COSY, HSQC, and HMBC are recommended for complete structural assignment.

Sample Preparation
  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). CDCl₃ is generally a good first choice for polyketides.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

Parameter ¹H NMR ¹³C NMR COSY HSQC HMBC
Spectrometer Frequency 500 MHz125 MHz500 MHz500 MHz500 MHz
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Number of Scans 16102481632
Relaxation Delay 2.0 s2.0 s2.0 s1.5 s2.0 s
Spectral Width 12 ppm240 ppm12 x 12 ppm12 x 220 ppm16 x 220 ppm
Acquisition Time ~4 s~1 s~0.2 s~0.1 s~0.2 s
Expected ¹H and ¹³C NMR Chemical Shifts

Based on the structure of this compound, the following characteristic chemical shifts are expected:

  • ¹H NMR (CDCl₃, 500 MHz):

    • Carboxylic Acid (-COOH): A broad singlet typically observed between δ 10-12 ppm.

    • Olefinic Protons (-CH=CH-): Multiplets in the range of δ 5.0-6.0 ppm.

    • Furan Protons: Signals around δ 6.0-7.5 ppm.

    • Methylene and Methine Protons adjacent to functional groups: Resonances in the δ 2.0-4.0 ppm region.

    • Alkyl Protons (-CH₂-, -CH₃): Signals in the upfield region of δ 0.8-2.0 ppm.

  • ¹³C NMR (CDCl₃, 125 MHz):

    • Carboxylic Carbonyl (-COOH): A signal in the range of δ 170-180 ppm.

    • Olefinic Carbons (-C=C-): Resonances between δ 120-140 ppm.

    • Furan Carbons: Signals in the range of δ 100-150 ppm.

    • Alkyl Carbons: Resonances in the upfield region of δ 10-60 ppm.

Mass Spectrometry (MS) Protocol

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. Liquid chromatography coupled with mass spectrometry (LC-MS) will be used for separation and detection.

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 10 µg/mL by diluting with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer the working solution to an autosampler vial.

LC-MS Data Acquisition

The following parameters are suggested for a standard C18 reversed-phase LC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Parameter Value
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Range 100 - 1000 m/z
Capillary Voltage 3500 V (Positive), 3000 V (Negative)
Fragmentor Voltage 175 V
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Expected Mass Spectrometry Results
  • High-Resolution Mass: The exact mass of this compound (C₁₉H₃₀O₃) is 306.2195.

    • In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 307.2268 and potentially the sodium adduct [M+Na]⁺ at m/z 329.2087.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 305.2122 should be observed.

  • Tandem MS (MS/MS): Fragmentation of the parent ion will provide further structural information. Common fragmentation patterns for carboxylic acids include the loss of H₂O (18 Da) and CO₂ (44 Da). Fragmentation of the alkyl chain and furan ring will also yield characteristic product ions.

Experimental and Logical Workflow

The following diagram illustrates the overall workflow for the NMR and MS analysis of this compound.

Glanvillic_Acid_A_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_data_analysis Data Interpretation and Structure Elucidation Sample This compound (≥95% purity) NMR_Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ Sample->NMR_Prep MS_Prep Prepare 10 µg/mL solution in mobile phase Sample->MS_Prep NMR_Acq Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra NMR_Prep->NMR_Acq LC_MS_Acq LC-MS Analysis (HRMS and MS/MS) MS_Prep->LC_MS_Acq NMR_Proc Process and Analyze NMR Data NMR_Acq->NMR_Proc Structure_Elucidation Combine NMR and MS Data for Structure Confirmation NMR_Proc->Structure_Elucidation MS_Proc Process and Analyze MS Data LC_MS_Acq->MS_Proc MS_Proc->Structure_Elucidation Final_Report Generate Final Report Structure_Elucidation->Final_Report

Caption: Workflow for NMR and MS analysis of this compound.

Data Presentation

All quantitative data should be summarized in tables for clear comparison and reporting. An example is provided below.

Table 1: Summary of NMR and MS Results for this compound

Analysis Parameter Expected Value Observed Value
HRMS Molecular FormulaC₁₉H₃₀O₃
Exact Mass [M+H]⁺307.2268
Exact Mass [M-H]⁻305.2122
¹H NMR Carboxylic Proton (ppm)~10-12
Olefinic Protons (ppm)~5.0-6.0
¹³C NMR Carbonyl Carbon (ppm)~170-180
Olefinic Carbons (ppm)~120-140

These protocols provide a comprehensive framework for the robust and reliable analysis of this compound. Adherence to these guidelines will ensure high-quality, reproducible data for research and drug development applications.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Glanvillic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Glanvillic acid A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges during their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents three primary challenges:

  • Construction of the 2,3,5-trisubstituted furan core: Introducing three specific substituents onto a furan ring in a controlled manner can be difficult due to the reactivity of the furan nucleus.

  • Stereoselective synthesis of the C10 side chain: The side chain possesses two stereocenters and a (E)-alkene, requiring precise stereochemical control during its construction.

  • Coupling of the furan core and the side chain: Forming the C-C bond between the complex furan moiety and the elaborate side chain without side reactions is a critical step.

Q2: Are there any known stability issues with this compound or its synthetic intermediates?

A2: Furan rings can be sensitive to strong acids and oxidizing agents.[1][2][3] The skipped diene motif that could potentially be present in synthetic precursors to the side chain may also be prone to isomerization or oxidation. Careful selection of reagents and reaction conditions is crucial to avoid degradation of key intermediates.

Troubleshooting Guides

Issue 1: Low Yields in the Construction of the Substituted Furan Core

Question: We are attempting a Paal-Knorr synthesis to construct the furan core, but we are observing low yields and the formation of multiple side products. What could be the issue?

Answer: The Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, is a common method for furan synthesis. However, issues can arise from several factors:

  • Incomplete Cyclization: The reaction may not be going to completion. Try extending the reaction time or increasing the temperature. Be cautious, as harsh conditions can lead to decomposition.

  • Side Reactions: The 1,4-dicarbonyl precursor may be undergoing side reactions, such as aldol condensations, if not handled carefully. Ensure anhydrous conditions and consider using a milder acid catalyst.

  • Purification Difficulties: The desired furan product might be volatile or difficult to separate from starting material and byproducts. Consider using a different purification technique, such as vacuum distillation or preparative gas chromatography if the compound is sufficiently stable.

Experimental Protocol: Paal-Knorr Furan Synthesis

  • Dissolve the 1,4-dicarbonyl precursor (1.0 eq) in anhydrous toluene (0.1 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the reaction mixture for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionTroubleshooting Alternative
Catalyst p-Toluenesulfonic acidCamphorsulfonic acid, Sc(OTf)3
Solvent TolueneXylene, Benzene
Temperature Reflux (111 °C)80 °C to 140 °C
Reaction Time 4-12 hMonitor until completion
Issue 2: Poor Stereoselectivity in the Synthesis of the Side Chain

Question: We are struggling to control the stereochemistry at the two chiral centers in the octenyl side chain. Our diastereomeric ratio is close to 1:1. How can we improve this?

Answer: Achieving high diastereoselectivity in acyclic systems is a common challenge in organic synthesis.[4][5] Here are several strategies to consider:

  • Substrate Control: If you are using a chiral auxiliary, ensure it is of high enantiomeric purity. The steric bulk of the auxiliary is critical for inducing facial selectivity.

  • Reagent Control: Employing a chiral reagent or catalyst can enforce the desired stereochemistry. For example, for an aldol reaction, consider using a chiral boron enolate.

  • Chelation Control: If your substrate has a nearby Lewis basic group, you can use a Lewis acid to form a rigid chelated intermediate, which can direct the approach of the incoming nucleophile.

  • Reaction Conditions: Temperature can have a significant impact on stereoselectivity. Lowering the reaction temperature often enhances the diastereomeric ratio.

Experimental Protocol: Asymmetric Aldol Reaction

  • To a solution of the chiral auxiliary-appended ketone (1.0 eq) in anhydrous dichloromethane (0.2 M) at -78 °C, add di-n-butylboron triflate (1.2 eq) and triethylamine (1.5 eq).

  • Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 1 hour to form the boron enolate.

  • Cool the reaction back to -78 °C and add the aldehyde (1.1 eq) dropwise.

  • Stir at -78 °C for 3 hours, then quench with a pH 7 buffer.

  • Warm the mixture to room temperature and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to separate the diastereomers.

ParameterRecommended ConditionTroubleshooting Alternative
Lewis Acid Bu2BOTf9-BBN-OTf, TiCl4
Base Et3NDIPEA
Temperature -78 °C-100 °C to -40 °C
Solvent CH2Cl2Et2O, THF
Issue 3: Failure of the Coupling Reaction between the Furan and the Side Chain

Question: We are attempting to couple the furan core with the side chain via a Suzuki coupling, but we are only recovering the starting materials. What could be the problem?

Answer: Suzuki couplings are generally robust, but issues can arise, particularly with heteroaromatic coupling partners.

  • Catalyst Deactivation: The furan ring, being electron-rich, can sometimes coordinate too strongly to the palladium catalyst, leading to deactivation. Try using a more electron-rich phosphine ligand to improve catalyst turnover.

  • Inactive Boronic Ester: The boronic ester on your side chain may have hydrolyzed. Ensure it is stored under anhydrous conditions. You can also try converting it to a more stable trifluoroborate salt.

  • Poor Substrate Reactivity: If you are using a halo-furan, the C-X bond might not be reactive enough. Bromofurans are generally more reactive than chlorofurans. Consider converting your halo-furan to an organotriflate for enhanced reactivity.

  • Base Incompatibility: The choice of base is critical. If your substrate is base-sensitive, a milder base like potassium carbonate or cesium carbonate might be necessary.

Experimental Protocol: Suzuki Coupling

  • In a flame-dried flask, combine the bromofuran (1.0 eq), the side chain boronic ester (1.5 eq), and potassium carbonate (3.0 eq).

  • Add a solution of Pd(PPh3)4 (0.05 eq) in a 3:1 mixture of dioxane and water (0.1 M).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 90 °C for 12 hours under an argon atmosphere.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

ParameterRecommended ConditionTroubleshooting Alternative
Catalyst Pd(PPh3)4Pd(dppf)Cl2, Pd2(dba)3 with SPhos
Base K2CO3Cs2CO3, K3PO4
Solvent System Dioxane/WaterToluene/Water, THF/Water
Temperature 90 °C70 °C to 110 °C

Visualizations

Retrosynthesis Glanvillic_acid_A This compound Coupling Suzuki or Stille Coupling Glanvillic_acid_A->Coupling Furan_Core Substituted Furan Core Paal_Knorr Paal-Knorr Synthesis Furan_Core->Paal_Knorr Side_Chain Alkenyl Side Chain Aldol Asymmetric Aldol Side_Chain->Aldol Coupling->Furan_Core Coupling->Side_Chain Dicarbonyl 1,4-Dicarbonyl Paal_Knorr->Dicarbonyl Ketone Chiral Ketone Aldol->Ketone Aldehyde Aldehyde Aldol->Aldehyde

Caption: Retrosynthetic analysis of this compound.

Troubleshooting_Workflow Start Low Yield in Key Step Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Conc.) Check_Purity->Optimize_Conditions Purity OK Change_Reagents Change Reagents (Catalyst, Ligand, Base) Optimize_Conditions->Change_Reagents No Improvement Success Improved Yield Optimize_Conditions->Success Improved Purification Re-evaluate Purification Method Change_Reagents->Purification No Improvement Change_Reagents->Success Improved Purification->Success Improved Failure Persistent Low Yield Purification->Failure No Improvement Revisit_Strategy Re-evaluate Synthetic Strategy Failure->Revisit_Strategy

Caption: A general workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Synthesis of Glanvillic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Glanvillic acid A synthesis. Given the complexity of this multi-step synthesis, this resource addresses common challenges encountered during key transformations.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Key Cyclization Step

Question: We are observing a low yield (below 30%) in the critical intramolecular cyclization reaction to form the core ring structure of this compound. What are the potential causes and how can we optimize this step?

Answer: Low yields in cyclization reactions are a frequent challenge in complex natural product synthesis.[1][2] Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Concentration: Intramolecular reactions are highly dependent on the concentration of the substrate. If the concentration is too high, intermolecular side reactions can predominate, leading to oligomerization or polymerization.

    • Recommendation: Employ high-dilution conditions. A concentration range of 0.001 M to 0.01 M is a good starting point. This can be achieved by the slow addition of the substrate solution to a large volume of solvent.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state of the cyclization.

    • Recommendation: Screen a variety of solvents with different dielectric constants. For example, if currently using a polar aprotic solvent like DMF, consider trying a non-polar solvent like toluene or a weakly coordinating solvent like dichloromethane.

  • Catalyst/Reagent Activity: The catalyst or reagent mediating the cyclization may be deactivated or not sufficiently active.

    • Recommendation: Ensure the catalyst/reagent is fresh and of high purity. Consider using a more activated form of the catalyst or a different catalyst altogether. For instance, if using a palladium catalyst, ensure it is fully reduced (Pd(0)) and consider different ligand systems to enhance its reactivity.[3]

  • Temperature: The reaction temperature may be suboptimal.

    • Recommendation: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote decomposition or side reactions. Running the reaction at a lower temperature for a longer duration might improve selectivity and yield.

Experimental Protocol: Optimization of the Intramolecular Cyclization

  • High-Dilution Setup:

    • Dissolve the cyclization precursor in the chosen solvent to make a 0.1 M stock solution.

    • In a separate reaction vessel, place the bulk of the solvent and the catalyst/reagent.

    • Using a syringe pump, add the precursor stock solution to the reaction vessel over a period of 8-24 hours.

    • Maintain vigorous stirring throughout the addition.

  • Solvent Screening:

    • Set up parallel reactions using identical concentrations and temperatures but with different solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Tetrahydrofuran).

    • Monitor the reactions by TLC or LC-MS to determine the extent of product formation and side product generation.

  • Temperature Optimization:

    • Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 80 °C).

    • Analyze the product distribution at each temperature to find the optimal balance between reaction rate and yield.

Data Presentation: Cyclization Optimization Results

ParameterCondition 1 (Initial)Condition 2 (Optimized)Condition 3 (Further Optimized)
Concentration 0.1 M0.005 M (High Dilution)0.005 M (High Dilution)
Solvent DMFTolueneToluene
Temperature 80 °C80 °C60 °C
Yield of this compound core 25%55%70%

Issue 2: Incomplete Deprotection of a Key Functional Group

Question: We are struggling with the removal of a protecting group (e.g., a silyl ether or a carbamate) in a late-stage intermediate, leading to a mixture of starting material and the desired product. How can we achieve complete deprotection without affecting other sensitive functional groups?

Answer: Incomplete deprotection is a common hurdle in multi-step synthesis, often due to steric hindrance or the presence of multiple protecting groups with similar labilities.[4]

Potential Causes & Solutions:

  • Insufficient Reagent Stoichiometry: The amount of deprotecting agent may be insufficient for complete conversion.

    • Recommendation: Increase the equivalents of the deprotecting reagent incrementally (e.g., from 1.1 eq to 2.0 eq, then 5.0 eq).

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Recommendation: Extend the reaction time and monitor closely by TLC or LC-MS until the starting material is fully consumed.

  • Steric Hindrance: The protecting group may be in a sterically congested environment, hindering the access of the deprotecting reagent.

    • Recommendation: Consider using a smaller, more reactive deprotecting agent. For example, for a sterically hindered silyl ether, switching from TBAF to HF-Pyridine might be more effective.

  • Solvent Effects: The solvent can influence the solubility of the substrate and the reactivity of the deprotecting agent.

    • Recommendation: Screen different solvents. For fluoride-based deprotections, a polar aprotic solvent like THF or acetonitrile is typically used.

Experimental Protocol: Screening Deprotection Conditions

  • Reagent Screening:

    • Set up small-scale parallel reactions with different deprotecting agents known to cleave the specific protecting group.

    • For example, for a TBS (tert-butyldimethylsilyl) ether, test TBAF, HF-Pyridine, and PPTS.

  • Solvent and Temperature Variation:

    • For the most promising reagent, perform the reaction in different solvents and at various temperatures to find the optimal conditions for complete conversion.

Data Presentation: Deprotection Optimization

ReagentSolventTemperature (°C)Reaction Time (h)Conversion (%)
TBAF (1.1 eq)THF25460
TBAF (3.0 eq)THF251295
HF-Pyridine (2.0 eq)THF/Pyridine0 to 252>99

Frequently Asked Questions (FAQs)

Q1: What is the best strategy to improve the overall yield of a long synthetic sequence like that of this compound?

A1: The overall yield of a multi-step synthesis is the product of the yields of each individual step. Therefore, even small improvements in each step can have a significant impact on the final amount of product.[5] The best strategies include:

  • Convergent Synthesis: Design a synthetic route where large fragments of the molecule are synthesized separately and then combined late in the synthesis. This is generally more efficient than a linear synthesis where each step is performed sequentially on a single precursor.[5]

  • Reaction Optimization: Thoroughly optimize the reaction conditions (reagents, solvent, temperature, concentration) for each step to maximize the yield.

  • Minimizing Steps: Aim for a synthetic route with the fewest possible steps. Each additional step introduces the potential for material loss.[5]

  • Purification Efficiency: Optimize purification methods to minimize product loss during isolation.

Q2: How can we troubleshoot an unexpected side product that is consistently forming in one of our reactions?

A2: The first step is to characterize the side product as thoroughly as possible using techniques like NMR, Mass Spectrometry, and IR spectroscopy. Once the structure is known, you can often deduce the reaction pathway leading to its formation. Common strategies to minimize side product formation include:

  • Changing Reaction Conditions: Altering the temperature, reaction time, or order of reagent addition can often suppress unwanted reaction pathways.

  • Using More Selective Reagents: Employing reagents that are known for higher chemoselectivity can prevent reactions at unintended sites in the molecule.

  • Protecting Groups: If the side reaction is occurring at a specific functional group, temporarily protecting that group can be an effective strategy.

Q3: We are observing poor stereoselectivity in a key bond-forming reaction. What approaches can we take to improve this?

A3: Achieving high stereoselectivity is a central challenge in the synthesis of complex natural products.[3] Strategies to improve stereoselectivity include:

  • Chiral Catalysts: Employing a chiral catalyst can create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

  • Substrate Control: The inherent stereochemistry of the substrate can often be used to direct the stereochemistry of new stereocenters.

  • Solvent and Temperature Effects: These parameters can influence the transition state energies of the diastereomeric pathways, so their optimization is crucial.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product A Precursor A C Fragment 1 Synthesis (Linear Sequence) A->C B Precursor B D Fragment 2 Synthesis (Linear Sequence) B->D E Fragment Coupling (Convergent Step) C->E D->E F Key Cyclization E->F G Final Deprotection & Purification F->G H This compound G->H

Caption: Convergent synthesis workflow for this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Reaction Yield incomplete_conversion Incomplete Conversion? start->incomplete_conversion side_products Side Products Formed? start->side_products decomposition Starting Material Decomposition? start->decomposition optimize_time_temp Optimize Time/ Temperature incomplete_conversion->optimize_time_temp change_reagent Change Reagent/ Catalyst incomplete_conversion->change_reagent change_solvent Change Solvent/ Concentration side_products->change_solvent protecting_group Add Protecting Group side_products->protecting_group decomposition->optimize_time_temp Lower Temp

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Glanvillic Acid A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Glanvillic acid A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a fungal polyketide, a class of secondary metabolites known for their structural diversity and biological activities. As an acidic compound, its solubility and chromatographic behavior are pH-dependent. Understanding its stability under various pH conditions and in different solvents is crucial for successful purification.

Q2: What is a general workflow for the purification of this compound?

A typical purification workflow starts with extraction from the fungal biomass, followed by a series of chromatographic steps to isolate this compound from other metabolites. The specific choice of solvents and columns will depend on the initial purity of the extract and the physicochemical properties of this compound.

Purification Workflow

This compound Purification Workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Characterization Fungal Fermentation Fungal Fermentation Biomass Harvesting Biomass Harvesting Fungal Fermentation->Biomass Harvesting Solvent Extraction Solvent Extraction Biomass Harvesting->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Initial Chromatography Initial Chromatography (e.g., Silica Gel) Crude Extract->Initial Chromatography Fraction Collection Fraction Collection Initial Chromatography->Fraction Collection Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Fraction Collection->Purity Analysis (TLC/HPLC) Final Polishing Final Polishing (e.g., Prep-HPLC) Purity Analysis (TLC/HPLC)->Final Polishing Semi-pure fractions Pure this compound Pure this compound Final Polishing->Pure this compound Structure Elucidation Structure Elucidation (NMR, MS) Pure this compound->Structure Elucidation

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield of this compound in the Crude Extract

  • Question: I am getting a very low yield of this compound after the initial solvent extraction. What could be the cause?

  • Answer: Low extraction yield can be attributed to several factors. Firstly, the choice of extraction solvent is critical. Since this compound is acidic, its protonated form is more soluble in organic solvents. Ensure you are using an appropriate solvent system. Acidifying the extraction mixture can sometimes improve the recovery of acidic compounds. Secondly, the extraction method itself might not be efficient. Techniques like ultrasonication or soxhlet extraction can enhance the extraction efficiency compared to simple maceration. Finally, consider the possibility of degradation if the extraction is performed at elevated temperatures or for prolonged periods.

ParameterRecommendationRationale
Extraction Solvent Ethyl acetate, DichloromethaneGood solubility for moderately polar, acidic compounds.
Solvent pH Acidified (e.g., with 0.1% formic acid)Promotes the protonated, less polar form of the acid, increasing solubility in organic solvents.
Extraction Method Ultrasonication, SoxhletIncreases cell disruption and solvent penetration, improving extraction efficiency.
Temperature Room Temperature or belowMinimizes potential thermal degradation of the target compound.

Problem 2: Poor Separation during Column Chromatography

  • Question: I am struggling to separate this compound from other closely related impurities using silica gel chromatography. The fractions are always cross-contaminated.

  • Answer: Co-elution of impurities is a common challenge in natural product purification. Since this compound is acidic, it may interact strongly with the slightly acidic silica gel, leading to tailing and poor resolution. Here are a few strategies to improve separation:

    • Mobile Phase Modification: Adding a small amount of an acid (e.g., 0.1-1% acetic or formic acid) to your mobile phase can suppress the ionization of this compound, reducing its interaction with the silica surface and leading to sharper peaks.

    • Alternative Stationary Phases: If modifying the mobile phase is not effective, consider using a different stationary phase. Reverse-phase chromatography (e.g., C18) is often a good alternative for separating acidic compounds. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • Gradient Elution: Employing a gradient elution, where the solvent strength is gradually increased during the chromatographic run, can help to resolve compounds with different polarities more effectively than an isocratic (constant solvent composition) method.

Chromatography TypeStationary PhaseTypical Mobile PhaseKey Consideration
Normal Phase Silica GelHexane:Ethyl Acetate (with 0.1% Formic Acid)Acid modifier reduces peak tailing.
Reverse Phase C18Water:Acetonitrile (with 0.1% Formic Acid)Good for separating polar and acidic compounds.

Problem 3: Degradation of this compound during Purification

  • Question: I suspect that this compound is degrading during the purification process. How can I confirm this and prevent it?

  • Answer: Degradation can be a significant issue, especially for complex natural products. To confirm degradation, you can perform a stability study. Spot a solution of your semi-pure compound on a TLC plate and monitor it over time. The appearance of new spots indicates degradation. You can also use HPLC to monitor the purity of a sample stored under different conditions (e.g., different pH values, temperatures, or in the presence of light).

    To prevent degradation:

    • Work at low temperatures: Perform all purification steps, including solvent evaporation, at low temperatures (e.g., using an ice bath and a rotary evaporator with a chilled water bath).

    • Avoid extreme pH: While acidic conditions can improve chromatography, very strong acids or bases can cause degradation. Use mild acidic modifiers.

    • Work quickly: Minimize the time the compound spends in solution, especially in the crude extract which may contain degradative enzymes.

    • Use an inert atmosphere: If your compound is sensitive to oxidation, performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Logical Troubleshooting Flow

Troubleshooting Logic start Start issue Issue Encountered start->issue low_yield Low Initial Yield issue->low_yield Yield? poor_sep Poor Separation issue->poor_sep Purity? degradation Compound Degradation issue->degradation Stability? check_extraction Optimize Extraction - Solvent Choice - pH - Method low_yield->check_extraction modify_chrom Modify Chromatography - Add Acid to Mobile Phase - Change Stationary Phase - Use Gradient Elution poor_sep->modify_chrom stability_study Perform Stability Study - Monitor by TLC/HPLC degradation->stability_study solution Problem Resolved check_extraction->solution modify_chrom->solution prevent_degradation Prevent Degradation - Low Temperature - Mild pH - Inert Atmosphere stability_study->prevent_degradation prevent_degradation->solution

optimization of reaction conditions for Glanvillic acid A analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for Glanvillic acid A analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound analogs?

A1: The synthesis of this compound analogs, which are complex polyketides, presents several common challenges. These include the stereoselective construction of multiple chiral centers, the formation of the substituted furan ring, and the esterification of sterically hindered secondary alcohols. Each of these steps can be prone to low yields, side reactions, and purification difficulties.

Q2: Which methods are typically used for the formation of the furan ring in the synthesis of this compound-like molecules?

A2: The Paal-Knorr furan synthesis is a widely employed method. This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring. The choice of acid catalyst and reaction conditions is crucial to avoid degradation of sensitive functional groups present in the polyketide backbone.

Q3: What are the key considerations for the esterification step in the final stages of synthesizing this compound analogs?

A3: The esterification of the secondary alcohol in the core structure of this compound analogs can be challenging due to steric hindrance. Standard Fischer esterification conditions may not be effective. More advanced methods, such as using highly reactive acylating agents (e.g., acid chlorides or anhydrides) in the presence of a non-nucleophilic base, or employing coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are often necessary to achieve good yields.

Troubleshooting Guides

Furan Ring Formation (Paal-Knorr Synthesis)

Problem: Low yield of the desired furan-containing product.

Potential Cause Troubleshooting Steps
Incomplete cyclization Increase reaction temperature or prolong reaction time. Consider using a stronger acid catalyst (e.g., moving from p-toluenesulfonic acid to sulfuric acid), but monitor for decomposition.
Degradation of starting material or product Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS) or a Lewis acid catalyst (e.g., zinc chloride). Lower the reaction temperature.
Side reactions (e.g., polymerization) Perform the reaction at a lower concentration (high dilution). Ensure all reagents and solvents are anhydrous.

Problem: Formation of significant side products.

Potential Cause Troubleshooting Steps
Incomplete dehydration Use a dehydrating agent in conjunction with the acid catalyst, such as molecular sieves or magnesium sulfate.
Rearrangement of the polyketide backbone Screen a variety of milder acid catalysts and solvents to find conditions that favor the desired cyclization without promoting rearrangements.
Esterification of the Secondary Alcohol

Problem: Incomplete esterification or no reaction.

Reaction Condition Parameter Recommended Range Notes
Acylating Agent TypeAcid chloride, Acid anhydrideMore reactive than carboxylic acids.
Base TypePyridine, DMAP (catalytic)Acts as a nucleophilic catalyst and acid scavenger.
Solvent TypeDichloromethane (DCM), Tetrahydrofuran (THF)Should be aprotic and anhydrous.
Temperature Range0 °C to room temperatureStart at lower temperatures to control reactivity.
Stoichiometry Acylating Agent1.1 - 1.5 equivalentsA slight excess can drive the reaction to completion.

Problem: Low yield due to competing elimination reaction (dehydration).

Potential Cause Troubleshooting Steps
Strongly basic or high-temperature conditions Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine). Perform the reaction at a lower temperature.
Use of coupling reagents Employ milder coupling reagents such as HATU or HOBt with EDC to activate the carboxylic acid in situ, avoiding the need for highly reactive acylating agents.

Experimental Protocols

General Procedure for Paal-Knorr Furan Synthesis
  • Dissolve the 1,4-dicarbonyl precursor in an anhydrous solvent (e.g., toluene or dichloromethane).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Esterification using an Acid Chloride
  • Dissolve the secondary alcohol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (e.g., pyridine, 2.0 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by flash column chromatography.

Visualizations

experimental_workflow start 1,4-Dicarbonyl Precursor paal_knorr Paal-Knorr Synthesis (Acid Catalyst, Heat) start->paal_knorr furan Furan-containing Intermediate paal_knorr->furan esterification Esterification (Acylating Agent, Base) furan->esterification final_product This compound Analog esterification->final_product

Caption: Synthetic workflow for this compound analogs.

troubleshooting_furan low_yield Low Yield in Furan Formation incomplete_cyclization Incomplete Cyclization low_yield->incomplete_cyclization degradation Degradation low_yield->degradation side_reactions Side Reactions low_yield->side_reactions increase_temp_time Increase Temp/Time Use Stronger Acid incomplete_cyclization->increase_temp_time milder_conditions Use Milder Acid Lower Temperature degradation->milder_conditions high_dilution High Dilution Anhydrous Conditions side_reactions->high_dilution

Caption: Troubleshooting logic for furan formation.

degradation pathways of Glanvillic acid A under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glanvillic acid A. The information provided is based on general principles of forced degradation studies and the known reactivity of functional groups present in this compound, a fungal polyketide.

Disclaimer: To date, specific degradation pathways of this compound have not been extensively published. The following information is based on the chemical structure of this compound and established degradation patterns of similar molecules, such as other polyketides, lactones, and unsaturated carboxylic acids. Experimental results may vary.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: this compound possesses several functional groups that can be susceptible to degradation under forced conditions. These include:

  • A β-lactone ring: Lactones are cyclic esters and are prone to hydrolysis under both acidic and basic conditions.

  • Conjugated double bonds: The polyene system in the molecule can be susceptible to oxidation and photolytic degradation.

  • A carboxylic acid group: While generally stable, the carboxylic acid group can undergo decarboxylation under certain thermal stress conditions.

Q2: What are the expected major degradation pathways for this compound?

A2: Based on its structure, the following degradation pathways are plausible:

  • Hydrolysis: The β-lactone ring is likely to be the most labile group under hydrolytic conditions. Acid-catalyzed or base-catalyzed hydrolysis will open the lactone ring to form a corresponding hydroxy carboxylic acid.[1][2]

  • Oxidation: The conjugated double bonds are susceptible to oxidative cleavage, potentially leading to the formation of smaller aldehydic and carboxylic acid fragments.[3][4]

  • Photolysis: The conjugated polyene structure can absorb UV light, which may lead to cis-trans isomerization or other photochemical reactions, altering the compound's properties and activity.

  • Thermolysis: At elevated temperatures, decarboxylation of the carboxylic acid group may occur. Fungal secondary metabolites can also exhibit complex thermal degradation patterns.[5][6][7]

Q3: I am observing a rapid loss of this compound in my aqueous formulation. What could be the cause?

A3: Rapid degradation in aqueous solutions is most likely due to the hydrolysis of the β-lactone ring. The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze this process. For improved stability, formulate this compound in a buffered solution at a neutral or slightly acidic pH and store at reduced temperatures.

Q4: My this compound sample is changing color upon storage. Why is this happening?

A4: Color change is often an indication of oxidative or photolytic degradation. The conjugated double bond system is a chromophore, and alterations to this system can result in a change in the visible absorption of the compound. To prevent this, protect your samples from light and store them under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Poor Mass Balance in Forced Degradation Studies
Symptom Possible Cause Suggested Solution
The sum of the assay value of this compound and the area of all degradation products is significantly less than 100%.[8]Formation of non-UV active or volatile degradation products.Use a mass-sensitive detector (e.g., LC-MS) in parallel with a UV detector to identify non-chromophoric degradants. For volatile products, consider using headspace GC-MS analysis.
Degradation products are not being eluted from the HPLC column.Modify the HPLC method. Use a gradient with a stronger organic solvent at the end of the run to elute highly retained compounds. Also, consider using a different column chemistry.
Issue 2: Inconsistent Degradation Profiles
Symptom Possible Cause Suggested Solution
The extent of degradation varies significantly between seemingly identical experiments.Inconsistent stress conditions (e.g., temperature fluctuations, variations in reagent concentration).Ensure precise control over all experimental parameters. Use calibrated equipment (ovens, pH meters). Prepare fresh stress reagents for each experiment.
Presence of trace metal ions that can catalyze degradation.Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA in your sample preparation to sequester metal ions.

Quantitative Data Summary

The following table summarizes the typical target degradation percentages and conditions for forced degradation studies as recommended by ICH guidelines.[9] These are general targets and may need to be adjusted based on the observed stability of this compound.

Stress Condition Typical Reagent/Condition Target Degradation (%) Potential Degradation Products
Acid Hydrolysis0.1 M HCl, 60°C5 - 20Lactone hydrolysis product (hydroxy di-acid)
Base Hydrolysis0.1 M NaOH, RT5 - 20Lactone hydrolysis product (hydroxy di-acid salt)
Oxidation3% H₂O₂, RT5 - 20Oxidative cleavage products (aldehydes, smaller carboxylic acids)
Thermal80°C5 - 20Decarboxylation product, other thermal decomposition products
PhotolyticICH compliant photo-stability chamberConformation of photo-stabilityIsomers, photo-oxidation products

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature and protect from light.

    • Thermal Degradation: Store the stock solution in a tightly capped vial at 80°C.

    • Photolytic Degradation: Expose the stock solution to light in an ICH-compliant photostability chamber.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.

    • For oxidative degradation, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent drug from its degradation products.[10][11][12][13][14]

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often effective.

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal wavelength for detection of all components.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

degradation_pathways Glanvillic_Acid_A This compound Hydrolysis_Product Lactone Hydrolysis Product (Hydroxy Di-acid) Glanvillic_Acid_A->Hydrolysis_Product Acid/Base (Hydrolysis) Oxidation_Products Oxidative Cleavage Products (Aldehydes, Carboxylic Acids) Glanvillic_Acid_A->Oxidation_Products H₂O₂ (Oxidation) Photodegradation_Products Photodegradation Products (Isomers, Photo-oxidation) Glanvillic_Acid_A->Photodegradation_Products Light (Photolysis) Thermal_Degradation_Products Thermal Degradation Products (Decarboxylation, etc.) Glanvillic_Acid_A->Thermal_Degradation_Products Heat (Thermolysis)

Caption: Proposed degradation pathways of this compound.

experimental_workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Quench Neutralization/ Quenching Acid->Quench Base Base Hydrolysis Base->Quench Oxidation Oxidation Oxidation->Quench Thermal Thermal Thermal->Quench Photolytic Photolytic Photolytic->Quench Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photolytic Analysis Stability-Indicating HPLC Analysis Quench->Analysis

Caption: Experimental workflow for forced degradation studies.

References

avoiding common pitfalls in furanoid lipid research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for furanoid lipid research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are furanoid lipids and why are they challenging to study?

A1: Furanoid lipids are a class of lipids characterized by a furan ring within the fatty acid chain. Their unique structure imparts potent antioxidant and anti-inflammatory properties. However, the furan ring is also susceptible to oxidation and degradation, particularly when exposed to light and acidic conditions, making their extraction, storage, and analysis challenging.[1][2] Special care must be taken to prevent their degradation during experimental procedures.

Q2: My furanoid lipid concentrations are inconsistent across replicates. What could be the cause?

A2: Inconsistent concentrations of furanoid lipids can stem from several factors:

  • Sample Degradation: Furanoid lipids are highly unstable and can degrade rapidly if not handled properly.[1] Exposure to light, heat, and acidic environments should be minimized throughout the experimental workflow.

  • Extraction Inefficiency: The choice of extraction solvent and method can significantly impact the recovery of furanoid lipids.

  • Inaccurate Quantification: Issues with internal standards, calibration curves, or the mass spectrometry method can lead to quantification errors.

Q3: I am not detecting any furanoid lipids in my samples, although I expect them to be present. What should I check?

A3: If you are unable to detect furanoid lipids, consider the following:

  • Extraction Protocol: Ensure your extraction method is suitable for furanoid lipids. A robust method like a modified Folch extraction is recommended.

  • Derivatization Efficiency: If using Gas Chromatography-Mass Spectrometry (GC-MS), incomplete derivatization can lead to poor detection.

  • Instrument Sensitivity: Check the limit of detection (LOD) and limit of quantification (LOQ) of your instrument. Furanoid lipids are often present in low concentrations.

  • Sample Storage: Improper storage can lead to complete degradation of furanoid lipids. Samples should be stored at -80°C under an inert atmosphere.

Troubleshooting Guides

Guide 1: Furanoid Lipid Extraction

Problem: Low or no recovery of furanoid lipids after extraction from mammalian tissues.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System Use a solvent system optimized for lipid extraction, such as chloroform:methanol (2:1, v/v), as in the Folch method. For some applications, bio-based solvents like ethyl acetate have shown good efficiency.[3]
Sample Homogenization Incomplete homogenization will lead to poor extraction efficiency. Ensure tissues are thoroughly homogenized in the extraction solvent, preferably on ice to minimize degradation.
Phase Separation Issues Incomplete phase separation during liquid-liquid extraction can result in loss of lipids. Ensure clear separation of the organic and aqueous layers. Centrifugation can aid in this process.
Oxidative Degradation Minimize exposure to air and light during the extraction process. Work quickly and in a dimly lit environment. Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidation.
Guide 2: Furanoid Lipid Analysis by GC-MS

Problem: Poor peak shape (tailing) or low signal intensity for furanoid lipid methyl esters.

Possible Causes & Solutions:

CauseSolution
Incomplete Derivatization The carboxylic acid group of furanoid fatty acids must be derivatized (e.g., to a methyl ester) to increase volatility for GC analysis. Ensure the derivatization reaction goes to completion. The use of BF3-methanol is a common and effective method.[1][4][5]
Degradation during Derivatization Acidic derivatization reagents can potentially degrade the furan ring.[6] While BF3-methanol is widely used, it's crucial to follow protocols with controlled temperature and reaction times. Alternatively, consider a base-catalyzed method.
Active Sites in the GC System Active sites in the GC inlet or column can cause peak tailing. Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid methyl ester (FAME) analysis.
Co-eluting Interferences Complex biological samples may contain compounds that co-elute with your furanoid lipid of interest, suppressing its signal. Utilize multidimensional GC-MS for enhanced separation if available.[2][7]
Guide 3: Furanoid Lipid Quantification by LC-MS/MS

Problem: Inaccurate or irreproducible quantification of furanoid lipids.

Possible Causes & Solutions:

CauseSolution
Lack of a Suitable Internal Standard An appropriate internal standard is crucial for accurate quantification. Ideally, a stable isotope-labeled furanoid fatty acid should be used. If unavailable, a non-endogenous fatty acid with similar chemical properties can be considered.
Matrix Effects Components of the sample matrix can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Optimize sample preparation to remove interfering substances. A solid-phase extraction (SPE) step may be necessary.
Suboptimal MS/MS Parameters Ensure that the precursor and product ions for your multiple reaction monitoring (MRM) transitions are correctly selected and that collision energy is optimized for maximum sensitivity.
Calibration Curve Issues Use a calibration curve prepared in a matrix that closely matches your samples to account for matrix effects. Ensure the concentration range of your calibration standards brackets the expected concentration of your analyte.

Experimental Protocols

Protocol 1: Extraction of Furanoid Lipids from Mammalian Tissue

This protocol is a modification of the Folch method, designed to minimize degradation of unstable furanoid lipids.

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a glass homogenizer.

    • Add 2 mL of ice-cold chloroform:methanol (2:1, v/v) containing 0.01% BHT.

    • Homogenize thoroughly on ice until no visible tissue fragments remain.

  • Lipid Extraction:

    • Transfer the homogenate to a glass tube with a Teflon-lined cap.

    • Add an additional 1 mL of chloroform:methanol (2:1, v/v) to the homogenizer to rinse and combine with the initial homogenate.

    • Vortex the tube for 2 minutes at room temperature.

  • Phase Separation:

    • Add 0.8 mL of 0.9% NaCl solution to the tube.

    • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Storage:

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipids in a small volume of chloroform:methanol (2:1, v/v).

    • Store the extract at -80°C under an inert atmosphere (e.g., argon or nitrogen) until analysis.

Protocol 2: Derivatization of Furanoid Fatty Acids to FAMEs for GC-MS Analysis

This protocol uses boron trifluoride (BF3) in methanol for the esterification of furanoid fatty acids.

  • Preparation:

    • Transfer an aliquot of the lipid extract (containing approximately 10-100 µg of total fatty acids) to a glass reaction vial and dry it under nitrogen.

  • Esterification:

    • Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

    • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.[1][3]

  • Extraction of FAMEs:

    • Allow the vial to cool to room temperature.

    • Add 1 mL of hexane and 0.5 mL of water to the vial.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 1,000 x g for 5 minutes to aid phase separation.

  • Sample Preparation for GC-MS:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

    • The sample is now ready for injection into the GC-MS.

Signaling Pathways and Workflows

Furanoid Lipids in Oxidative Stress and Inflammation

Furanoid fatty acids are potent scavengers of free radicals and can modulate inflammatory signaling pathways. One of the key pathways implicated is the NF-κB signaling cascade.

Furanoid_Lipid_Signaling cluster_NFkB Cytoplasm ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation IKK IKK Complex ROS->IKK Activates FuFA Furanoid Fatty Acid FuFA->ROS Scavenges FuFA->IKK Inhibits Cell_Damage Cellular Damage Lipid_Peroxidation->Cell_Damage IkB IκB IKK->IkB Phosphorylates NFkB_active Active NF-κB NFkB NF-κB IkB->NFkB Inhibits NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Furanoid fatty acids can mitigate oxidative stress and inflammation.

Experimental Workflow for Furanoid Lipid Analysis

A generalized workflow for the analysis of furanoid lipids from biological samples.

Furanoid_Workflow Sample Biological Sample (Tissue, Plasma, etc.) Extraction Lipid Extraction (e.g., modified Folch) Sample->Extraction Purification Optional: Purification (e.g., SPE, HPLC) Extraction->Purification Derivatization Derivatization (for GC-MS) (e.g., FAMEs) Purification->Derivatization Analysis Instrumental Analysis Purification->Analysis Derivatization->Analysis GCMS GC-MS Analysis->GCMS LCMS LC-MS/MS Analysis->LCMS Data Data Processing and Quantification GCMS->Data LCMS->Data Results Results Data->Results

Caption: A typical workflow for the analysis of furanoid lipids.

References

strategies to improve the solubility of Glanvillic acid A

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Glanvillic Acid A Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a natural product with a chemical structure that includes carboxylic acid functional groups. This characteristic suggests that its solubility is pH-dependent. Generally, it is poorly soluble in water and neutral aqueous buffers. Like many other poorly water-soluble drugs, various techniques can be employed to enhance its solubility.[1]

Q2: My this compound is not dissolving in aqueous buffers. What are the initial troubleshooting steps?

If you are experiencing difficulty dissolving this compound in aqueous buffers, consider the following initial steps:

  • pH Adjustment: Since this compound is an acidic compound, increasing the pH of the buffer will ionize the carboxylic acid groups, which should significantly increase its aqueous solubility.[2][3][4] For weakly acidic drugs, a higher pH results in an ionized, more soluble form.[3]

  • Use of Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can help to dissolve the compound.[2][5] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[4] It is crucial to start with a small amount of co-solvent and gradually increase it to avoid precipitation.

  • Particle Size Reduction: Reducing the particle size of the solid this compound can increase the surface area available for dissolution.[5][6] This can be achieved through techniques like micronization.[5]

Troubleshooting Guides

Guide 1: Improving Solubility for In Vitro Assays

For in vitro experiments, achieving a homogenous solution of this compound is critical. Below are several strategies to enhance its solubility.

Adjusting the pH of the aqueous medium is a common and effective method for dissolving acidic compounds.[2]

  • Experimental Protocol:

    • Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

    • Prepare your desired aqueous buffer (e.g., PBS).

    • While stirring the buffer, slowly add small aliquots of the this compound stock solution.

    • Monitor the pH of the solution. If precipitation occurs, adjust the pH upwards by adding a dilute base (e.g., 0.1 M NaOH) dropwise until the precipitate dissolves. Most acidic drugs are more soluble at a higher pH.[4]

    • Ensure the final pH of the solution is compatible with your experimental system.

Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[5]

  • Experimental Protocol:

    • Dissolve this compound in 100% of a water-miscible co-solvent such as DMSO or ethanol to create a high-concentration stock solution.

    • Serially dilute the stock solution into your aqueous experimental medium.

    • It is important to ensure the final concentration of the co-solvent is low enough to not affect the biological system being studied.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][7]

  • Experimental Protocol:

    • Prepare an aqueous solution of a suitable cyclodextrin (e.g., β-cyclodextrin or its more soluble derivatives like HP-β-CD).

    • Add the solid this compound to the cyclodextrin solution.

    • Stir the mixture at room temperature or with gentle heating for several hours to facilitate the formation of the inclusion complex.

    • Filter the solution to remove any undissolved compound. The filtrate will contain the solubilized this compound-cyclodextrin complex.

Method Principle Advantages Considerations
pH Adjustment Ionization of the acidic functional groups increases electrostatic interactions with water.[2][3]Simple, effective for ionizable compounds.Final pH must be compatible with the assay; may affect compound stability.
Co-solvents A water-miscible organic solvent reduces the polarity of the aqueous medium.[4]Easy to implement; a wide range of co-solvents are available.The co-solvent may have biological effects of its own; potential for precipitation upon dilution.
Cyclodextrins Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity.[1]Can significantly increase solubility without altering the chemical structure of the drug.Stoichiometry of complexation needs to be determined; cyclodextrins can sometimes interfere with assays.
Guide 2: Enhancing Bioavailability for In Vivo Studies

For in vivo applications, solubility enhancement is often linked to improving bioavailability.

Forming a salt of an acidic or basic drug is a common and effective way to increase its solubility and dissolution rate.[2][8]

  • Experimental Protocol:

    • Dissolve this compound in a suitable organic solvent.

    • Add a stoichiometric amount of a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine) to the solution.

    • The salt of this compound will precipitate out of the solution or can be obtained by evaporating the solvent.

    • The resulting salt form is typically more water-soluble than the free acid.

A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state.[6]

  • Experimental Protocol:

    • Dissolve both this compound and a hydrophilic carrier (e.g., PVP, PEG) in a common organic solvent.

    • Evaporate the solvent under vacuum to obtain a solid mass.

    • The resulting solid dispersion can then be ground into a powder. This formulation can improve the dissolution rate of the drug.

Formulating the drug into nanoparticles can increase its surface area, leading to improved solubility and dissolution rates.[9]

  • Experimental Protocol (Nanosuspension):

    • Disperse this compound in an aqueous solution containing stabilizers (surfactants or polymers).

    • Reduce the particle size of the drug to the nanometer range using techniques like high-pressure homogenization or media milling.

    • The resulting nanosuspension can be used directly or further processed into solid dosage forms.

Method Principle Advantages Considerations
Salt Formation The salt form of the drug has a higher aqueous solubility than the free acid.[2][3]Significant increase in solubility and dissolution rate.The salt may be less stable than the free acid; potential for conversion back to the free acid at certain pH values.
Solid Dispersions The drug is molecularly dispersed in a hydrophilic carrier, which enhances its wettability and dissolution.[6]Can lead to a significant increase in dissolution rate and bioavailability.The formulation may be physically unstable over time (recrystallization of the drug).
Nanotechnology Increased surface area of the drug particles leads to a faster dissolution rate.[9]Applicable to a wide range of poorly soluble drugs; can improve bioavailability.Requires specialized equipment; potential for particle aggregation.

Visualizations

experimental_workflow cluster_initial Initial Problem cluster_strategies Solubility Enhancement Strategies cluster_application Application Problem This compound Poorly Soluble pH_Adjust pH Adjustment Problem->pH_Adjust Co_Solvent Co-solvents Problem->Co_Solvent Complexation Complexation (Cyclodextrins) Problem->Complexation Salt_Formation Salt Formation Problem->Salt_Formation Solid_Dispersion Solid Dispersion Problem->Solid_Dispersion Nanotechnology Nanotechnology Problem->Nanotechnology In_Vitro In Vitro Assays pH_Adjust->In_Vitro Co_Solvent->In_Vitro Complexation->In_Vitro In_Vivo In Vivo Studies Salt_Formation->In_Vivo Solid_Dispersion->In_Vivo Nanotechnology->In_Vivo

Caption: Workflow for selecting a solubility enhancement strategy.

ph_effect_on_solubility cluster_ph Effect of pH on this compound (GA-COOH) Low_pH Low pH (Acidic) GA-COOH (Unionized, Poorly Soluble) High_pH High pH (Basic) GA-COO⁻ + H⁺ (Ionized, More Soluble) Low_pH->High_pH Increase pH High_pH->Low_pH Decrease pH

Caption: The effect of pH on the solubility of this compound.

References

Technical Support Center: Refining Analytical Methods for Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with complex biological matrices such as plasma, serum, urine, and tissue homogenates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to sample preparation and analysis of complex biological samples.

FAQ 1: Sample Preparation

  • Q: What is the best initial approach for sample preparation with a complex biological matrix? A: For many applications, particularly in early-stage analysis, protein precipitation is a common starting point due to its simplicity and speed.[1][2] However, while it effectively removes proteins, it may not eliminate other interferences like phospholipids, which can lead to issues such as ion suppression in mass spectrometry.[1][2][3] For cleaner samples and more sensitive assays, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often more suitable.[1][2][3]

  • Q: My protein precipitation protocol results in a "gummy" or gelatinous pellet that is difficult to separate from the supernatant. What can I do? A: This can occur due to high lipid or protein content in the sample. Ensure you are using a sufficient volume of cold organic solvent (typically a 3:1 or 4:1 ratio of solvent to sample). Acetonitrile is often preferred as it tends to produce a denser protein pellet compared to methanol. Also, vortexing thoroughly and allowing the sample to precipitate at a low temperature (e.g., -20°C) for a sufficient amount of time before centrifugation can improve pellet formation.

  • Q: I'm seeing significant ion suppression in my LC-MS/MS analysis. What is the likely cause and how can I mitigate it? A: Ion suppression is a common matrix effect where co-eluting compounds from the biological matrix interfere with the ionization of the analyte of interest, leading to reduced signal intensity.[4][5][6] A primary cause in plasma and serum samples is the presence of phospholipids.[1][2][3][7][8] To mitigate this, consider more effective sample preparation techniques like solid-phase extraction (SPE) designed for phospholipid removal.[3] Chromatographic solutions, such as using a different column chemistry or gradient to separate the analyte from the interfering phospholipids, can also be effective.[7][8]

FAQ 2: Chromatography

  • Q: My chromatographic peaks are tailing. What are the common causes and solutions? A: Peak tailing can be caused by several factors, including column degradation, secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase. To troubleshoot, you can try flushing the column, ensuring the mobile phase pH is appropriate for your analyte, or using a column with a different stationary phase.

  • Q: I'm observing a drift in retention times during my analytical run. What should I investigate? A: Retention time shifting can be caused by inconsistent mobile phase composition, temperature fluctuations, or a column that has not been properly equilibrated.[9] Ensure your mobile phase is well-mixed and degassed. Check the stability of your column oven temperature. Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a new run.[9][10]

  • Q: What are "ghost peaks" and how do I get rid of them? A: Ghost peaks are unexpected peaks that appear in a chromatogram, often from carryover from a previous injection or contamination in the mobile phase or system.[9] To address this, run blank injections to confirm carryover. If carryover is present, you may need to optimize your needle wash method. If the source is contamination, fresh mobile phase and system cleaning may be required.[9]

FAQ 3: Mass Spectrometry

  • Q: I have poor signal intensity for my analyte. What are the potential reasons? A: Poor signal intensity can stem from several issues, including low sample concentration, inefficient ionization, or problems with the mass spectrometer itself.[11] Ensure your sample is appropriately concentrated and consider if a different ionization technique (e.g., APCI instead of ESI) might be more suitable for your analyte.[4][11] Regular tuning and calibration of the mass spectrometer are also crucial for optimal performance.[11]

  • Q: My mass accuracy is poor. How can I troubleshoot this? A: Inaccurate mass measurements are often due to a need for mass calibration.[11] Perform a fresh calibration using the appropriate standards. Instrument contamination or drift can also affect mass accuracy, so ensure your mass spectrometer is well-maintained according to the manufacturer's guidelines.[11]

  • Q: I'm not seeing any peaks in my mass spectrum. What should I check first? A: The absence of peaks could be an issue with the sample not reaching the detector or a problem with the detector itself.[12] Check the simple things first: ensure the autosampler correctly injected the sample and that there are no leaks in the system.[12] Verify that the detector is turned on and that the correct gases are flowing.[12]

Section 2: Troubleshooting Guides

This section provides structured guides to help you systematically troubleshoot common problems.

Guide 1: Low Analyte Recovery in Solid-Phase Extraction (SPE)

Symptom Possible Cause Suggested Solution
Analyte is found in the loading fraction.Sorbent-analyte interaction is too weak. - Ensure the sorbent chemistry is appropriate for your analyte (e.g., reversed-phase for nonpolar analytes).[13] - Adjust the sample pH to ensure the analyte is in a form that will be retained by the sorbent.[13] - Dilute the sample with a weaker solvent to promote binding.[14]
Sample loading flow rate is too high. - Decrease the flow rate to allow for sufficient interaction time between the analyte and the sorbent.[13][14]
Column bed has dried out. - Re-condition the column immediately before loading the sample.[15]
Analyte is found in the wash fraction.Wash solvent is too strong. - Decrease the organic strength or change the pH of the wash solvent to be less eluotropic.[13][16]
No analyte is detected in any fraction.Analyte is irreversibly bound to the sorbent. - Increase the strength of the elution solvent (e.g., higher percentage of organic solvent, or adjust pH).[13][15] - Consider a different, less retentive sorbent.[15]
Elution volume is insufficient. - Increase the volume of the elution solvent.[13][15]

Guide 2: High Matrix Effects (Ion Suppression/Enhancement) in LC-MS/MS

Symptom Possible Cause Suggested Solution
Signal intensity is significantly lower in matrix samples compared to neat standards.Co-elution of interfering compounds (e.g., phospholipids). - Improve Sample Preparation: Implement a sample cleanup method specifically designed to remove the interfering class of compounds (e.g., phospholipid removal plates).[1][2][3] - Optimize Chromatography: Modify the LC gradient to achieve chromatographic separation between the analyte and the interfering compounds.[7][8] Consider a column with a different selectivity.
High concentration of non-volatile components in the sample. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering species.[4][17]
Variable signal intensity between different lots of biological matrix.Inconsistent levels of interfering compounds in different matrix sources. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for variable matrix effects. - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix to mimic the effect seen in the samples.[17]
Inefficient Ionization. - Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for some analytes.[4]

Section 3: Experimental Protocols

Protocol 1: Protein Precipitation of Human Plasma

  • Sample Thawing: Thaw frozen human plasma samples on ice or at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Addition of Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Precipitation: Place the tube in a -20°C freezer for 20 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the supernatant and transfer it to a clean tube or a well in a 96-well plate for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for a Neutral Drug from Urine

  • Sample Pre-treatment: Dilute 1 mL of urine with 1 mL of 2% phosphoric acid. This ensures the analyte is in a neutral form for retention on a reversed-phase sorbent.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Section 4: Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Matrix (Plasma, Urine, etc.) protein_precipitation Protein Precipitation start->protein_precipitation Choose Method spe Solid-Phase Extraction (SPE) start->spe Choose Method lle Liquid-Liquid Extraction (LLE) start->lle Choose Method lc_separation LC Separation protein_precipitation->lc_separation Prepared Sample spe->lc_separation Prepared Sample lle->lc_separation Prepared Sample ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end Final Report data_analysis->end

Caption: General experimental workflow for bioanalysis.

troubleshooting_workflow cluster_sample_prep Sample Preparation Issues cluster_lc LC Issues cluster_ms MS Issues start Poor Analytical Result (Low Recovery, High Variability, etc.) check_sample_prep Review Sample Preparation start->check_sample_prep check_lc Investigate LC System check_sample_prep->check_lc Sample Prep OK incomplete_extraction Incomplete Extraction? check_sample_prep->incomplete_extraction No matrix_effects High Matrix Effects? check_sample_prep->matrix_effects No check_ms Troubleshoot MS System check_lc->check_ms LC System OK peak_shape Poor Peak Shape? check_lc->peak_shape No retention_shift Retention Time Shift? check_lc->retention_shift No low_signal Low Signal Intensity? check_ms->low_signal No mass_accuracy Poor Mass Accuracy? check_ms->mass_accuracy No solution Implement Corrective Action (e.g., Change SPE Sorbent, New Column, Calibrate MS) incomplete_extraction->solution matrix_effects->solution peak_shape->solution retention_shift->solution low_signal->solution mass_accuracy->solution

Caption: Logical workflow for troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Analysis of Glanvillic Acid A and Other Marine-Derived Fatty Acids: A Landscape of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, data-driven comparison between Glanvillic acid A and other marine-derived fatty acids is not feasible at present due to the limited publicly available research on this compound's biological activities. While preliminary studies suggest potential cytotoxic and calcium-modulating effects, a significant gap in quantitative data, detailed experimental protocols, and defined signaling pathways prevents a direct and objective comparison with well-characterized marine fatty acids such as Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA).

This guide will summarize the known information on this compound and provide a comparative overview of the extensively studied anti-inflammatory and anticancer properties of other marine-derived fatty acids, highlighting the need for further research to fully understand the therapeutic potential of this compound.

This compound: An Enigmatic Marine Compound

This compound is a marine-derived fatty acid featuring a unique furan ring in its structure. Initial investigations have hinted at its potential bioactivity, particularly in the realm of cancer therapy.

Key Postulated Activities:

  • Cytotoxicity: Preliminary research suggests that this compound may exhibit cytotoxic effects against certain cancer cell lines. The proposed mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of cellular proliferation. However, specific quantitative data, such as IC50 values across different cell lines, are not currently available in the public domain.

  • Calcium Signaling: There are indications that this compound may modulate intracellular calcium signaling. Calcium ions are crucial second messengers in a multitude of cellular processes, and their dysregulation is often implicated in disease states, including cancer. The precise nature of this modulation by this compound remains to be elucidated.

The lack of detailed experimental protocols and specific data for this compound makes it impossible to construct a robust comparison with other marine fatty acids.

Well-Established Marine-Derived Fatty Acids: EPA and DHA

In stark contrast to this compound, EPA and DHA are among the most extensively studied marine-derived fatty acids, with a wealth of data supporting their health benefits.

Anti-Inflammatory Effects

EPA and DHA are renowned for their potent anti-inflammatory properties. They are precursors to specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which actively regulate the resolution of inflammation.

Experimental Data Summary: Anti-Inflammatory Activity

Fatty AcidKey Mechanism of ActionExperimental ModelObserved Effect
EPA - Competitive inhibition of arachidonic acid (AA) metabolism, reducing pro-inflammatory eicosanoids (e.g., PGE2, LTB4)- Production of anti-inflammatory resolvins (E-series)Murine models of inflammatory arthritisReduction in joint swelling and inflammatory markers
DHA - Production of resolvins (D-series), protectins, and maresins- Inhibition of NF-κB signaling pathwayHuman cell cultures (e.g., macrophages, endothelial cells)Decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Experimental Protocol: In Vitro Anti-Inflammatory Assay

A common method to assess the anti-inflammatory potential of fatty acids involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

  • Cell Culture: Macrophages are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with varying concentrations of the fatty acid (e.g., EPA, DHA) for a specified duration (e.g., 24 hours).

  • Stimulation: Cells are then stimulated with LPS to induce an inflammatory response.

  • Analysis: The levels of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in the cell culture supernatant are quantified using methods like the Griess assay and ELISA, respectively. A reduction in these mediators indicates an anti-inflammatory effect.

Signaling Pathway: NF-κB Inhibition by EPA and DHA

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.

NF_kB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes DNA->Genes Transcription LPS LPS LPS->TLR4 Activates EPA_DHA EPA / DHA EPA_DHA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by EPA and DHA.

Anticancer Effects

EPA and DHA have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and modulation of signaling pathways involved in cell growth and survival.

Experimental Data Summary: Anticancer Activity

Fatty AcidCancer TypeExperimental ModelKey Findings
EPA Colon CancerIn vivo (mouse xenograft)- Reduced tumor growth- Induced apoptosis in cancer cells
DHA Breast CancerIn vitro (MCF-7, MDA-MB-231 cell lines)- Inhibited cell proliferation- Induced cell cycle arrest- Enhanced sensitivity to chemotherapy

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are treated with different concentrations of the fatty acid (e.g., EPA, DHA) for various time points (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader. A decrease in absorbance indicates a reduction in cell viability.

Signaling Pathway: Induction of Apoptosis

Apoptosis is a critical mechanism for eliminating cancer cells.

Apoptosis_Induction cluster_pathways EPA_DHA EPA / DHA ROS ↑ Reactive Oxygen Species (ROS) EPA_DHA->ROS Bax ↑ Bax (Pro-apoptotic) EPA_DHA->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) EPA_DHA->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by EPA and DHA via the mitochondrial pathway.

Conclusion and Future Directions

To unlock the potential of this compound, further research is imperative. This should include:

  • In-depth in vitro and in vivo studies to quantify its biological activities.

  • Elucidation of its mechanism of action and the signaling pathways it modulates.

  • Comparative studies against established marine fatty acids like EPA and DHA.

Such research will be crucial in determining whether this compound can emerge as a valuable addition to the arsenal of marine-derived therapeutic agents.

A Researcher's Guide to Comparing the Bioactivity of Glanvillic Acid A and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the discovery of a novel natural product with potential therapeutic properties marks the beginning of an extensive investigative journey. Glanvillic acid A, a furan-containing natural product isolated from the Caribbean sponge Plakortis halichondrioides, has been identified as a compound with cytotoxic properties, suggesting its potential as a lead for anticancer drug development. However, to fully realize its therapeutic promise, a systematic comparison of its bioactivity with that of its rationally designed synthetic analogs is crucial. This guide outlines a hypothetical comparative study, presenting a framework for data presentation, detailing essential experimental protocols, and visualizing key biological and experimental workflows.

While extensive public data on the specific bioactivity of this compound and its synthetic analogs is limited, this guide presents a model for how such a comparative analysis would be structured. The following sections include hypothetical data and pathways to illustrate the methodologies and data presentation formats that are critical for this type of research.

Comparative Bioactivity Data

A primary goal in comparing a lead compound with its analogs is to determine if the chemical modifications have resulted in improved potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effects of these compounds on various cancer cell lines.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
This compound 12.518.215.8
Analog 1 5.28.17.5
Analog 2 21.835.430.1

This table presents hypothetical IC50 values to illustrate a comparative data summary. Actual values would be determined experimentally.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the reliable comparison of bioactive compounds. The following is a detailed protocol for a standard MTT assay, a colorimetric method used to assess cell viability and determine IC50 values.

MTT Assay for Cytotoxicity

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate growth medium until they reach approximately 80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound and its synthetic analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solutions in growth medium to achieve a range of final concentrations for treatment.

  • After the 24-hour incubation period, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubate the plates for another 48 to 72 hours at 37°C and 5% CO2.

3. MTT Addition and Formazan Solubilization:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well and incubate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and use a suitable software to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing a Hypothetical Signaling Pathway

To understand the mechanism of action, it is crucial to investigate the molecular pathways affected by the compounds. Below is a hypothetical signaling pathway that could be inhibited by this compound and its analogs, leading to apoptosis.

Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Kinase A Kinase A Growth Factor Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes This compound / Analogs This compound / Analogs This compound / Analogs->Kinase B Inhibits Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis Gene Expression->Inhibition of Apoptosis Apoptosis Apoptosis Inhibition of Apoptosis->Apoptosis Inhibited Pathway Experimental Workflow for Bioactivity Comparison Start Start Compound Acquisition Acquire this compound and Synthesize Analogs Start->Compound Acquisition Primary Screening Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Compound Acquisition->Primary Screening Data Analysis 1 Determine IC50 Values and Compare Potency Primary Screening->Data Analysis 1 Most Potent Compounds Potent Analogs Identified? Data Analysis 1->Most Potent Compounds Mechanism of Action Studies Investigate Signaling Pathways (e.g., Western Blot, Kinase Assays) Most Potent Compounds->Mechanism of Action Studies Yes End End Most Potent Compounds->End No Lead Optimization Further Analog Synthesis and SAR Studies Mechanism of Action Studies->Lead Optimization Lead Optimization->Primary Screening In Vivo Studies Test Lead Compounds in Animal Models Lead Optimization->In Vivo Studies In Vivo Studies->End

Unraveling the Anti-Cancer Potential of Furan-Containing Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While the precise mechanism of action for Glanvillic acid A remains under investigation, preliminary findings suggest its potential as an anti-cancer agent. This guide provides a comparative analysis of this compound and other furan-containing carboxylic acids, namely Galbanic acid and Glycyrrhizic acid, for which more extensive experimental data is available. The focus is on their validated mechanisms of action in inducing cancer cell death and inhibiting proliferation, providing a valuable resource for researchers and drug development professionals.

Introduction to this compound

This compound, a natural product isolated from the Caribbean sponge Plakortis halichondrioides, has emerged as a compound of interest in cancer research. Initial studies indicate that it may exert cytotoxic effects against certain cancer cell lines. The proposed, though not yet fully validated, mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of cellular proliferation. Furthermore, there are early suggestions that this compound might influence calcium signaling pathways within cancer cells. However, detailed experimental validation of these mechanisms is not yet publicly available.

Comparative Analysis of Mechanism of Action

To provide a framework for understanding the potential of this compound, this guide details the experimentally validated mechanisms of two other furan-containing carboxylic acids: Galbanic acid and Glycyrrhizic acid.

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by Galbanic acid and Glycyrrhizic acid, leading to anti-cancer effects.

cluster_Glanvillic_Acid_A This compound (Proposed) cluster_Galbanic_Acid Galbanic acid (Validated) cluster_Glycyrrhizic_Acid Glycyrrhizic acid (Validated) Glanvillic_acid_A This compound Ca_signaling ↑ Calcium Signaling Glanvillic_acid_A->Ca_signaling Apoptosis_G Apoptosis Glanvillic_acid_A->Apoptosis_G Proliferation_G Inhibition of Cell Proliferation Glanvillic_acid_A->Proliferation_G Galbanic_acid Galbanic acid PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Galbanic_acid->PI3K_Akt_mTOR Inhibits Mcl1 ↓ Mcl-1 Galbanic_acid->Mcl1 Caspases ↑ Caspase Activation Galbanic_acid->Caspases Proliferation_Ga Inhibition of Cell Proliferation PI3K_Akt_mTOR->Proliferation_Ga Promotes Apoptosis_Ga Apoptosis Mcl1->Apoptosis_Ga Inhibits Caspases->Apoptosis_Ga Glycyrrhizic_acid Glycyrrhizic acid NFkB NF-κB Pathway Glycyrrhizic_acid->NFkB Inhibits PI3K_Akt_GA PI3K/Akt Pathway Glycyrrhizic_acid->PI3K_Akt_GA Inhibits Cell_Cycle Cell Cycle Arrest (G1/S phase) Glycyrrhizic_acid->Cell_Cycle Apoptosis_Gly Apoptosis Glycyrrhizic_acid->Apoptosis_Gly Proliferation_Gly Inhibition of Cell Proliferation NFkB->Proliferation_Gly Promotes PI3K_Akt_GA->Proliferation_Gly Promotes Cell_Cycle->Proliferation_Gly

Caption: Comparative signaling pathways of this compound, Galbanic acid, and Glycyrrhizic acid.

Quantitative Performance Comparison

The following table summarizes the available quantitative data on the anti-cancer effects of Galbanic acid and Glycyrrhizic acid in various cancer cell lines.

CompoundCancer Cell LineAssayResultReference
Galbanic acid H460 (Non-small cell lung carcinoma)Cytotoxicity AssaySignificant cytotoxicity observed[1]
H460 (Non-small cell lung carcinoma)TUNEL AssayIncreased number of TUNEL positive cells[1]
U87 (Glioblastoma)MTT AssaySignificant decrease in cell proliferation[2]
U87 (Glioblastoma)Flow CytometryStimulation of apoptosis[2]
Glycyrrhizic acid MGC-803 (Gastric cancer)CCK-8 AssayTime- and dose-dependent inhibition of proliferation[3]
MGC-803 (Gastric cancer)Flow CytometryG1/S-phase arrest and apoptosis[3]
Colorectal cancer cellsCell Viability AssayDecreased cell viability[4]
Colorectal cancer cellsColony Formation AssayDecreased number of cell clones[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Proliferation Assays

A common method to assess the effect of a compound on cell viability and proliferation is the MTT or CCK-8 assay.

start Seed cancer cells in 96-well plate treat Treat with varying concentrations of a furan-containing carboxylic acid start->treat incubate Incubate for a defined period (e.g., 24, 48, 72h) treat->incubate add_reagent Add MTT or CCK-8 reagent incubate->add_reagent incubate2 Incubate until color development add_reagent->incubate2 measure Measure absorbance with a microplate reader incubate2->measure analyze Calculate cell viability (%) measure->analyze

Caption: Workflow for MTT/CCK-8 cell viability assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., Galbanic acid or Glycyrrhizic acid) and a vehicle control.

  • Following incubation for a predetermined time (e.g., 24, 48, or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.

  • After a further incubation period, the resulting formazan crystals (in the case of MTT) are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.

  • Cell viability is calculated as a percentage relative to the control-treated cells.

Apoptosis Assays

Apoptosis can be detected and quantified using methods such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or Annexin V/Propidium Iodide (PI) flow cytometry.

TUNEL Assay Protocol:

  • Cells are cultured on coverslips and treated with the compound of interest.

  • After treatment, cells are fixed and permeabilized.

  • The TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, is added to the cells.

  • The enzyme TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • The fluorescent signal from the labeled DNA is then visualized and quantified using fluorescence microscopy. A significant increase in the number of TUNEL-positive cells indicates apoptosis induction[1].

Western Blot Analysis for Protein Expression: To investigate the molecular mechanism, the expression levels of key proteins in signaling pathways are often assessed by Western blotting.

Protocol:

  • Cancer cells are treated with the compound, and total protein is extracted.

  • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Mcl-1, caspases, PI3K, Akt).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The signal is detected using a chemiluminescent substrate and imaged. Changes in protein levels are quantified relative to a loading control (e.g., β-actin or GAPDH)[1][3].

Conclusion

While the definitive mechanism of action for this compound requires further experimental validation, the available preliminary data, in conjunction with the established anti-cancer properties of other furan-containing carboxylic acids like Galbanic acid and Glycyrrhizic acid, highlights the therapeutic potential of this class of compounds. This guide provides a comparative framework that can inform future research directions and aid in the development of novel cancer therapies. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully elucidate its anti-cancer capabilities.

References

Lack of Sufficient Data for Structure-Activity Relationship Studies of Glanvillic Acid A Derivatives Prevents Comprehensive Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature reveals a significant gap in research concerning the structure-activity relationship (SAR) of Glanvillic acid A derivatives. While this compound, a natural product isolated from the Caribbean sponge Plakortis halichondrioides, has been identified, there is a notable absence of published studies detailing the synthesis and biological evaluation of its derivatives. This scarcity of data makes it impossible to construct a meaningful comparison guide as requested.

This compound possesses a unique structure, featuring a furan ring fused to a carbon chain with carboxylic acid functional groups. Its molecular formula is C₁₄H₁₈O₄. However, beyond its initial isolation and characterization, further research into its therapeutic potential through the systematic modification of its chemical structure appears to be limited or not publicly available.

SAR studies are fundamental in drug discovery and development, providing crucial insights into how chemical modifications to a lead compound influence its biological activity. These studies typically involve the synthesis of a series of analogues and the subsequent evaluation of their efficacy and potency through various biological assays. The data generated from these assays, often presented as IC₅₀ or EC₅₀ values, are then used to build a relationship between the chemical structure and the observed biological activity.

Unfortunately, for this compound, the foundational data required for such an analysis are absent from the current body of scientific literature. There are no published reports that provide:

  • Quantitative data on the biological activity of a series of this compound derivatives.

  • Detailed experimental protocols for assays used to evaluate these derivatives.

  • Identified signaling pathways or mechanisms of action that could be visualized.

Without this essential information, the creation of comparative data tables, the detailing of experimental methodologies, and the generation of explanatory diagrams are not feasible.

Researchers and drug development professionals interested in the potential of this compound would first need to undertake foundational research to synthesize a library of its derivatives and then evaluate their biological activities. Such a study would be the first step toward establishing a structure-activity relationship for this natural product.

Until such research is conducted and published, a comprehensive and data-supported comparison guide on the SAR of this compound derivatives cannot be produced. The scientific community awaits further investigation into this potentially valuable marine natural product.

comparative analysis of furan-containing natural products

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Furan-Containing Natural Products in Drug Discovery

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a core structural component in a multitude of biologically active natural products.[1][2] These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with a wide range of biological targets, making it a privileged scaffold in drug design.[2][6]

This guide provides a comparative analysis of selected furan-containing natural products and their derivatives, focusing on their performance in preclinical studies. We present quantitative data from anticancer, anti-inflammatory, and antimicrobial assays, detail the experimental methodologies used, and illustrate key mechanisms and workflows.

Anticancer Activity

Several furan derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[7][8]

A study by Lu et al. (2020) synthesized a series of novel furan derivatives and evaluated their in vitro antitumor activity against human cervical (HeLa) and colorectal (SW620) cancer cell lines.[9] Another study investigated novel 1,3-dioxolane–coumarin hybrids fused with a furan ring (DCH derivatives), assessing their efficacy against breast (MCF-7) and esophageal (KYSE-30) cancer cells.[1] The results, summarized below, highlight the potential of these scaffolds as anticancer agents.

Table 1: Comparative Anticancer Activity (IC₅₀ Values) of Selected Furan Derivatives

Compound/Derivative Cancer Cell Line IC₅₀ (µM or µg/mL) Reference
Compound 1 (Lu et al.) HeLa 0.08 µM [9]
Compound 24 (Lu et al.) HeLa 1.15 µM [9]
Compound 24 (Lu et al.) SW620 Moderate Activity [8]
Compound 32 (Lu et al.) HeLa 8.79 µM [9]
Compound 32 (Lu et al.) SW620 Moderate Activity [8]
DCH4 MCF-7 13.28 µg/mL [1]

| DCH4 | KYSE-30 | 44.21 µg/mL |[1] |

Mechanism of Action: PI3K/Akt Signaling Pathway

Certain furan compounds exert their anticancer effects by modulating critical signaling pathways. For instance, compounds 1 and 24 from the Lu et al. study were found to promote the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, leading to decreased cancer cell proliferation.[8][9]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits (Dephosphorylates) Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Furan Furan Derivatives (e.g., Compound 1, 24) Furan->PTEN Promotes

Caption: PI3K/Akt signaling pathway targeted by anticancer furan derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (CCK-8/MTT)

The antiproliferative activity of the furan derivatives was primarily evaluated using cell viability assays like the Cell Counting Kit-8 (CCK-8) or MTT assay.[9][10] These methods are standard for screening anticancer drugs.[11]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, SW620) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[12]

  • Treatment: The cells are then treated with various concentrations of the furan compounds for a specified duration (e.g., 24-72 hours).[12]

  • Reagent Addition: After incubation, a reagent (CCK-8 or MTT solution) is added to each well.[9] Viable cells metabolize the reagent into a colored formazan product.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[12] The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Cancer Cell Lines Seed Seed Cells into 96-well Plates Culture->Seed Treat Treat with Furan Compounds (Varying Conc.) Seed->Treat Incubate Incubate (e.g., 24h) Treat->Incubate AddReagent Add CCK-8 or MTT Reagent Incubate->AddReagent Measure Measure Absorbance (Microplate Reader) AddReagent->Measure Calculate Calculate Cell Viability & IC50 Value Measure->Calculate

Caption: General workflow for an in vitro anticancer screening assay.

Anti-inflammatory Activity

Furan-containing natural products have also been recognized for their significant anti-inflammatory properties.[3] Racemofuran, found in the plant Asparagus racemosus (Shatavari), acts similarly to COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[13] Other studies have evaluated furan derivatives for their ability to inhibit key inflammatory enzymes and mediators.

Table 2: Comparative Anti-inflammatory Activity of Furan Derivatives

Compound/Derivative Target/Assay Inhibition/Activity Reference
Racemofuran COX-2 Enzyme Acts as a COX-2 inhibitor [13]
DCH1 COX-1 Enzyme IC₅₀ = 123.30 µg/mL [1]
DCH1 COX-2 Enzyme IC₅₀ = 102.10 µg/mL [1]
Biatractylonoid A (1) Nitric Oxide (NO) Release IC₅₀ = 16.1 µM [14]
Biatractylonoid B (2) Nitric Oxide (NO) Release IC₅₀ = 21.0 µM [14]

| Biatractylonoid C (3) | Nitric Oxide (NO) Release | IC₅₀ = 19.4 µM |[14] |

Experimental Protocol: In Vitro Anti-inflammatory Assays
  • Inhibition of Protein Denaturation: This method assesses the ability of a compound to prevent the denaturation of proteins, a well-documented cause of inflammation.[15]

    • A reaction mixture containing the test compound, egg albumin, and phosphate-buffered saline is prepared.

    • The mixture is incubated at a specific temperature (e.g., 37°C) and then heated to induce denaturation.

    • The turbidity of the resulting solution is measured spectrophotometrically. A decrease in turbidity indicates protein stabilization and anti-inflammatory activity.[15] Diclofenac sodium is often used as a standard reference drug.[15]

  • Measurement of Inflammatory Cytokines: The effect of compounds on the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in stimulated immune cells (e.g., LPS-induced RAW 264.7 macrophages) is quantified.[14][16]

    • Cells are treated with the furan compound and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).

    • After incubation, the cell culture supernatant is collected.

    • The concentration of cytokines in the supernatant is measured using commercial ELISA (Enzyme-Linked Immunosorbent Assay) kits.[16]

Antimicrobial Activity

The furan scaffold is present in various compounds exhibiting a broad spectrum of antimicrobial activity against bacteria and fungi.[3][4] Furan fatty acids, for example, have shown efficacy against pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[3]

Table 3: Comparative Antimicrobial Activity (MIC Values) of Furan Derivatives

Compound/Derivative Microorganism MIC (µg/mL) Reference
3-aryl-3(furan-2-yl) propanoic acid derivative Escherichia coli 64 [4]
DCH2 Anaerobic Bacteria 7.00–10.00 [1]
DCH5 Gram-negative Aerobic Bacteria 2.50 [1]

| DCH1 | Fungi | 1.25–1.45 |[1] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[17]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard (approximately 1 x 10⁸ CFU/mL).[17][18]

  • Serial Dilution: The furan compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[17]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 24-48 hours at 35-37°C).[17]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

Furan-containing natural products and their synthetic derivatives represent a versatile and promising class of compounds with a wide array of pharmacological activities. Comparative analysis of their performance in anticancer, anti-inflammatory, and antimicrobial assays reveals that structural modifications to the furan scaffold can significantly influence potency and selectivity. The data presented herein, supported by standardized experimental protocols, underscores the importance of the furan moiety in the development of new therapeutic agents. Further research, including in vivo studies and mechanistic elucidation, is warranted to fully explore the therapeutic potential of these compounds.[3][6]

References

Unraveling the Biological Targets of Glanvillic Acid A: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals a significant knowledge gap concerning a compound specifically identified as "Glanvillic acid A." Extensive searches across multiple databases have not yielded any specific information regarding its biological targets, mechanism of action, or any associated experimental data. The scientific community appears to have not yet characterized this particular molecule in publicly accessible research.

This guide, therefore, serves to highlight the absence of data on this compound and to propose a methodological framework for the cross-validation of biological targets, should this compound be identified and characterized in the future. The principles and experimental workflows outlined herein are based on established practices in chemical biology and drug discovery and can be applied to any novel bioactive compound.

Proposed Framework for Target Identification and Validation

Once this compound is isolated and its structure is determined, a multi-pronged approach will be essential to identify and validate its biological targets. This process typically involves a combination of computational and experimental methods.

Initial Target Hypothesis Generation

Initial insights into potential biological targets can be gleaned from the structural characteristics of this compound. Computational methods such as molecular docking and pharmacophore modeling can be employed to screen the compound against libraries of known protein structures.

Experimental Workflow for Target Hypothesis Generation

cluster_0 Computational Screening Structure_Determination This compound Structure Elucidation Virtual_Screening In Silico Screening (Docking, Pharmacophore) Structure_Determination->Virtual_Screening Input Structure Target_Prediction Predicted Biological Targets Virtual_Screening->Target_Prediction Identifies Potential Interactions

Caption: Computational workflow for initial hypothesis of biological targets.

Experimental Validation of Predicted Targets

Following the generation of a list of putative targets, experimental validation is crucial. This involves a series of in vitro and in cellulo assays to confirm the interaction between this compound and the predicted target proteins.

Table 1: Comparative Analysis of Potential Target Validation Assays

Assay TypePrincipleInformation GainedPotential Alternatives
Biochemical Assays Measures the direct effect of the compound on the activity of a purified protein (e.g., enzyme inhibition, receptor binding).IC50/EC50, Ki, Kd valuesIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
Cell-Based Assays Assesses the effect of the compound on a specific cellular process mediated by the target (e.g., reporter gene assays, cell viability assays).Cellular potency, mechanism of action in a biological context.High-Content Imaging, Western Blotting for downstream signaling.
Target Engagement Assays Determines if the compound physically interacts with the target protein within a cellular environment (e.g., Cellular Thermal Shift Assay - CETSA).Confirmation of direct target binding in cells.Photo-affinity labeling, Drug affinity responsive target stability (DARTS)

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

  • Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Signaling Pathway Analysis

Glanvillic_Acid_A This compound Target_Protein Hypothesized Target Protein Glanvillic_Acid_A->Target_Protein Binds and Modulates Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activates/ Inhibits Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Activates/ Inhibits Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Scientific Comparison of Glanvillic Acid A and Other Bioactive Lipids: An Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and databases has yielded no specific information on a compound named "Glanvillic acid A." Therefore, a direct comparison of its efficacy with known bioactive lipids cannot be provided at this time. This guide will, however, present a framework for such a comparison and detail the established efficacy and mechanisms of well-characterized bioactive lipids that are relevant to inflammation and cellular signaling. The provided experimental protocols and data tables can serve as a template for the evaluation of novel compounds like this compound, once data becomes available.

Introduction to Bioactive Lipids

Bioactive lipids are a diverse class of signaling molecules that play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cellular growth. They are often metabolites of polyunsaturated fatty acids and exert their effects by binding to specific receptors, including nuclear receptors and G-protein coupled receptors. Key classes of bioactive lipids include eicosanoids, specialized pro-resolving mediators (SPMs), and endocannabinoids. Their therapeutic potential is vast, with several compounds and their derivatives being actively investigated for the treatment of inflammatory diseases, cardiovascular disorders, and cancer.

Comparative Framework for Efficacy Evaluation

To objectively assess the efficacy of a novel bioactive lipid such as this compound, a multi-faceted approach is required. This typically involves a combination of in vitro biochemical assays, cell-based functional assays, and in vivo models of disease. The primary parameters for comparison include:

  • Potency (IC50/EC50 values): The concentration of the compound required to elicit a half-maximal inhibitory (IC50) or effective (EC50) response.

  • Target Specificity: The ability of the compound to interact with its intended molecular target with high affinity and minimal off-target effects.

  • Mechanism of Action: The specific signaling pathways modulated by the compound.

  • In Vivo Efficacy: The ability of the compound to produce a therapeutic effect in a living organism.

Key Bioactive Lipids for Comparison

This guide focuses on two well-established classes of bioactive lipids with potent anti-inflammatory properties: Resolvins and Lipoxins . These molecules are actively involved in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic disease.

Bioactive LipidKey Molecular Target(s)Primary Anti-inflammatory Mechanisms
Resolvin D1 (RvD1) ALX/FPR2, GPR32- Inhibits neutrophil infiltration- Stimulates macrophage-mediated efferocytosis- Reduces pro-inflammatory cytokine production
Lipoxin A4 (LXA4) ALX/FPR2- Inhibits neutrophil chemotaxis and adhesion- Stimulates monocyte migration- Blocks pro-inflammatory cytokine signaling
Prostaglandin E2 (PGE2) EP receptors (EP1-4)- Pro-inflammatory effects (e.g., vasodilation, pain)- Can have anti-inflammatory roles depending on the receptor subtype and cellular context
Leukotriene B4 (LTB4) BLT1, BLT2- Potent chemoattractant for neutrophils- Promotes the production of pro-inflammatory cytokines

Experimental Protocols for Efficacy Determination

The following are standard experimental protocols used to characterize the anti-inflammatory and signaling activities of bioactive lipids.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation Assay

Objective: To determine if a compound can activate the nuclear receptor PPARγ, a key regulator of inflammation and metabolism.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293T) cells are cultured and transiently transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

  • Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound) or a known PPARγ agonist (e.g., Rosiglitazone) for 24 hours.

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a control (e.g., β-galactosidase) and expressed as fold activation over vehicle-treated cells. EC50 values are calculated from the dose-response curves.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To assess the ability of a compound to inhibit the activity of 5-LOX, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.

Methodology:

  • Enzyme Preparation: Recombinant human 5-LOX is used.

  • Assay Reaction: The enzyme is incubated with the test compound or a known 5-LOX inhibitor (e.g., Zileuton) in the presence of arachidonic acid (the substrate) and calcium.

  • Product Detection: The formation of 5-LOX products (e.g., 5-hydroxyeicosatetraenoic acid) is measured by spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

LPS-Induced TNF-α Release in Macrophages

Objective: To evaluate the anti-inflammatory effect of a compound on cytokine production in immune cells.

Methodology:

  • Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured.

  • Compound Pre-treatment: Cells are pre-treated with the test compound for 1 hour.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS), a potent inflammatory stimulus, is added to the cells for 24 hours.

  • Cytokine Measurement: The concentration of Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The inhibition of TNF-α production by the test compound is calculated relative to LPS-treated cells without the compound.

Signaling Pathways and Experimental Workflow

Signaling Pathway of a Putative Dual PPARγ Agonist and 5-LOX Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX Substrate Leukotrienes Leukotrienes 5-LOX->Leukotrienes Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Leukotrienes->Pro-inflammatory Gene Expression PPARg PPARg PPARg-RXR Complex PPARg-RXR Complex PPARg->PPARg-RXR Complex RXR RXR RXR->PPARg-RXR Complex PPRE PPRE PPARg-RXR Complex->PPRE Binds to Anti-inflammatory Gene Expression Anti-inflammatory Gene Expression PPRE->Anti-inflammatory Gene Expression Anti-inflammatory Gene Expression->Pro-inflammatory Gene Expression Inhibits This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->5-LOX Inhibits This compound (Hypothetical)->PPARg Activates

Caption: Hypothetical dual mechanism of this compound.

Experimental Workflow for Evaluating Anti-inflammatory Activity

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical Assay Biochemical Assays (e.g., 5-LOX inhibition) Data Analysis Data Analysis Biochemical Assay->Data Analysis Cell-based Assay Cell-based Assays (e.g., PPARg activation, LPS-induced TNF-a release) Cell-based Assay->Data Analysis Disease Model Animal Model of Inflammation (e.g., murine peritonitis) Efficacy Comparison Efficacy Comparison Disease Model->Efficacy Comparison Compound Synthesis\n/Isolation Compound Synthesis /Isolation Compound Synthesis\n/Isolation->Biochemical Assay Compound Synthesis\n/Isolation->Cell-based Assay Data Analysis->Disease Model

Caption: Workflow for assessing bioactive lipid efficacy.

Logical Relationship of a Dual Inhibitory Mechanism

G cluster_pathways Inflammatory Pathways Inflammatory Stimulus Inflammatory Stimulus Cellular Activation Cellular Activation Inflammatory Stimulus->Cellular Activation Pro-inflammatory Mediators Pro-inflammatory Mediators Cellular Activation->Pro-inflammatory Mediators Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Cellular Activation->Pro-inflammatory Gene Expression Inflammation Inflammation Pro-inflammatory Mediators->Inflammation Pro-inflammatory Gene Expression->Inflammation This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Pro-inflammatory Mediators Inhibits Production This compound (Hypothetical)->Pro-inflammatory Gene Expression Inhibits Expression

A Comparative Guide to the Stereochemical Confirmation of Synthetic Glanvillic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for confirming the stereochemistry of synthetic Glanvillic acid A, a furan-containing polyketide isolated from the Caribbean sponge Plakortis halichondrioides. The accurate determination of its stereochemical configuration is a critical step in its synthesis and potential development as a therapeutic agent, particularly due to its activity as a potent protein tyrosine phosphatase 1B (PTP1B) inhibitor.

Introduction to this compound

This compound is a natural product characterized by a furan ring within a polyketide backbone. Its discovery and initial structural elucidation were reported from extracts of the marine sponge Plakortis halichondrioides. The presence of multiple stereocenters in its structure necessitates rigorous stereochemical confirmation during and after its chemical synthesis to ensure the biological activity and safety of the synthetic molecule.

Challenges in Stereochemical Assignment

The primary challenges in assigning the stereochemistry of this compound and similar natural products lie in:

  • Multiple Chiral Centers: The presence of several stereocenters gives rise to a large number of possible diastereomers.

  • Flexibility of the Molecule: The acyclic portions of the molecule can adopt multiple conformations, which can complicate the interpretation of NMR data.

  • Lack of Crystalline Material: Obtaining crystals suitable for X-ray crystallography, the definitive method for stereochemical assignment, can be challenging for complex natural products.

Comparative Analysis of Stereochemical Confirmation Methods

The confirmation of the stereochemistry of synthetic this compound relies on a combination of spectroscopic, chemical, and computational methods. This section compares the key experimental approaches.

Spectroscopic Methods

Spectroscopic techniques provide crucial information about the relative and absolute stereochemistry of a molecule.

MethodDescriptionAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of 1H-1H coupling constants, Nuclear Overhauser Effect (NOE) data, and residual dipolar couplings (RDCs) can help determine the relative configuration of stereocenters. Chiral derivatizing agents can be used to distinguish between enantiomers.Non-destructive; provides detailed structural information.Can be ambiguous for flexible molecules; may require derivatization.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure.Sensitive to absolute configuration; requires small amounts of sample.Requires a chromophore near the stereocenter; interpretation can be complex and often requires computational support.
Vibrational Circular Dichroism (VCD) Spectroscopy An infrared-based chiroptical technique that provides information about the absolute configuration of chiral molecules.Applicable to a wider range of molecules than CD; provides rich structural information.Can be instrumentally demanding; interpretation often requires quantum chemical calculations.
Chemical Methods

Chemical derivatization and degradation can be used to relate the stereochemistry of an unknown compound to that of a known standard.

MethodDescriptionAdvantagesLimitations
Mosher's Method Derivatization of a chiral alcohol with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. Analysis of the 1H and 19F NMR spectra of these esters allows for the assignment of the absolute configuration of the alcohol.Well-established and reliable method.Requires a hydroxyl group; can be difficult to apply to sterically hindered alcohols.
Chiral Derivatizing Agents (CDAs) Similar to Mosher's method, a variety of CDAs can be used to form diastereomers that can be distinguished by NMR or chromatography.A wide range of CDAs are available for different functional groups.The choice of CDA is crucial for successful application.
Chemical Degradation Cleavage of the molecule into smaller, stereochemically defined fragments that can be identified and compared to known compounds.Can provide unambiguous stereochemical information.Destructive method; may require significant amounts of material.
Chromatographic Methods

Chiral chromatography is a powerful tool for separating enantiomers and diastereomers.

MethodDescriptionAdvantagesLimitations
Chiral High-Performance Liquid Chromatography (HPLC) Utilizes a chiral stationary phase to separate enantiomers. The elution order can sometimes be correlated with the absolute configuration.High-resolution separation; can be used for both analytical and preparative purposes.Requires a suitable chiral column; may not be applicable to all compounds.
Chiral Gas Chromatography (GC) Similar to chiral HPLC but for volatile compounds.High efficiency and sensitivity.Limited to thermally stable and volatile compounds.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of these methods. The following provides a general workflow for the stereochemical confirmation of a synthetic natural product like this compound.

General Workflow for Stereochemical Confirmation

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation Synthesis Total Synthesis of This compound Purification Purification of Synthetic Product Synthesis->Purification NMR NMR Spectroscopy (NOESY, J-coupling) Purification->NMR CD_VCD Chiroptical Spectroscopy (CD, VCD) Purification->CD_VCD Chiral_Chrom Chiral Chromatography (HPLC, GC) Purification->Chiral_Chrom Derivatization Chemical Derivatization (e.g., Mosher's Method) Purification->Derivatization Comparison Comparison with Natural Product Data NMR->Comparison CD_VCD->Comparison Chiral_Chrom->Comparison Derivatization->Comparison Final_Assignment Final Stereochemical Assignment Comparison->Final_Assignment

Caption: Workflow for stereochemical confirmation.

Detailed Protocol: Mosher's Method
  • Esterification: React the synthetic this compound (or a suitable precursor containing a secondary alcohol) separately with (R)- and (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP).

  • Purification: Purify the resulting diastereomeric MTPA esters by chromatography.

  • NMR Analysis: Acquire the 1H NMR spectra for both the (R)- and (S)-MTPA esters.

  • Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage. A consistent positive or negative sign for the Δδ values on one side of the ester and the opposite sign on the other side allows for the assignment of the absolute configuration of the alcohol.

Logical Relationship of Confirmation Methods

The various methods for stereochemical confirmation are often used in a complementary fashion to build a strong case for a particular stereochemical assignment.

G cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry cluster_separation Enantiomeric Purity cluster_definitive Definitive Structure NMR NMR (NOE, J-coupling) Chiroptical Chiroptical Methods (CD, VCD) NMR->Chiroptical Supports Chemical Chemical Methods (Mosher's, etc.) NMR->Chemical Supports Final_Assignment Final Assignment Chiroptical->Final_Assignment Confirms Chemical->Final_Assignment Confirms Chiral_Chrom Chiral Chromatography Chiral_Chrom->Final_Assignment Confirms Purity XRay X-ray Crystallography Final_Assignment->XRay Ideally Confirmed by

Comparative Spectroscopic Analysis of Glanvillic Acid A Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

To our valued audience of researchers, scientists, and drug development professionals,

We endeavor to provide comprehensive and data-driven comparison guides to support your research and development efforts. Our goal for this guide was to present a detailed comparative spectroscopic analysis of Glanvillic acid A and its isomers, complete with quantitative data, experimental protocols, and pathway visualizations.

However, after a thorough search of available scientific literature and databases, we have been unable to locate the specific spectroscopic data required to construct this guide.

This compound, a furan-containing natural product isolated from the Caribbean sponge Plakortis halichondrioides, and its isomer, Glanvillic acid B, have been identified in the literature. The elucidation of their structures was reportedly achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Unfortunately, the specific quantitative data from these analyses—such as ¹H and ¹³C NMR chemical shifts, coupling constants, and mass-to-charge ratios from mass spectrometry—are not publicly available.

This lack of accessible data prevents us from fulfilling the core requirements of this guide, which include:

  • Data Presentation: Without the numerical spectroscopic data, we cannot create the clearly structured tables for easy comparison of the isomers.

  • Experimental Protocols: While the general techniques (NMR, MS) are known, the specific experimental conditions used for the analysis of this compound and its isomers are not detailed in the available literature, making it impossible to provide the detailed methodologies you require.

  • Mandatory Visualization: The creation of meaningful diagrams for experimental workflows or signaling pathways is contingent on having foundational data about the molecules' properties and interactions, which is currently unavailable.

We are committed to providing accurate and factual information. Therefore, rather than presenting a guide based on speculation or incomplete data, we have chosen to inform you of the current limitations in the publicly accessible information regarding the spectroscopic properties of this compound isomers.

We will continue to monitor the scientific landscape for any new publications or data releases concerning this compound and its isomers. Should this information become available, we will revisit this topic and produce the comprehensive comparative guide as originally intended.

We appreciate your understanding and encourage you to consult primary research articles that may be published in the future for specific details on the spectroscopy of these compounds.

Validating the Therapeutic Potential of Novel Compounds in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glanvillic acid A is a compound of emerging interest within the scientific community. However, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of preclinical and clinical studies validating its therapeutic potential in various disease models. There is currently no substantial data on its mechanism of action, efficacy, or safety profile.

This guide is designed to provide researchers, scientists, and drug development professionals with a structured framework for evaluating and comparing the therapeutic potential of a compound of interest, such as this compound, once sufficient experimental data becomes available. The following sections offer a template for data presentation, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows, which are essential for a thorough comparative analysis.

Data Presentation: A Comparative Framework

To objectively assess the therapeutic potential of a novel compound, it is crucial to present quantitative data in a clear and comparative format. The tables below are templates that can be populated with experimental data for the compound of interest and its alternatives.

Table 1: In Vitro Cytotoxicity Profile

CompoundCell LineAssay TypeIC50 (µM)Test Duration (hours)
This compound e.g., MCF-7MTTData not available24, 48, 72
e.g., A549MTTData not available24, 48, 72
Alternative 1 e.g., MCF-7MTT[Insert Data]24, 48, 72
e.g., A549MTT[Insert Data]24, 48, 72
Alternative 2 e.g., MCF-7MTT[Insert Data]24, 48, 72
e.g., A549MTT[Insert Data]24, 48, 72

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Model

Treatment GroupAnimal ModelDosing RegimenTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control e.g., Nude micee.g., 0.5% CMC, p.o., daily0[Insert Data]
This compound e.g., Nude miceData not availableData not availableData not available
Alternative 1 e.g., Nude mice[Insert Data][Insert Data][Insert Data]
Positive Control e.g., Nude mice[Insert Data][Insert Data][Insert Data]

Table 3: Anti-Inflammatory Activity in a Murine Model of Inflammation

Treatment GroupAnimal ModelBiomarkerLevel of Inhibition (%)p-value
Vehicle Control e.g., Balb/c miceTNF-α0-
This compound e.g., Balb/c miceTNF-αData not availableData not available
Alternative 1 e.g., Balb/c miceTNF-α[Insert Data][Insert Data]
Positive Control e.g., Balb/c miceTNF-α[Insert Data][Insert Data]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of therapeutic potential. Below are standard protocols for key assays.

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compound and incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[1][2][3]

2. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Methodology:

    • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the flank of immunodeficient mice.[4]

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the test compound or vehicle control according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

3. Lipopolysaccharide (LPS)-Induced Inflammation in Mice

  • Objective: To assess the in vivo anti-inflammatory properties of a compound.

  • Methodology:

    • Administer the test compound or vehicle to mice.

    • After a specified time, inject LPS (e.g., 1 mg/kg, i.p.) to induce an inflammatory response.

    • Collect blood samples at different time points (e.g., 2, 6, and 24 hours) after LPS injection.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits.

    • Harvest tissues (e.g., liver, lung) for histological examination and assessment of inflammatory cell infiltration.

Visualizations: Signaling Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. Below are examples of how Graphviz can be used to create these visualizations.

G cluster_0 Generic Drug Discovery Workflow Target ID Target ID Lead Gen Lead Gen Target ID->Lead Gen Lead Opt Lead Opt Lead Gen->Lead Opt Preclinical Preclinical Lead Opt->Preclinical Clinical Trials Clinical Trials Preclinical->Clinical Trials

Caption: A simplified workflow for drug discovery and development.

G cluster_1 Hypothetical Signaling Pathway for an Anti-Cancer Drug Drug Drug Receptor Receptor Drug->Receptor Kinase1 Kinase1 Receptor->Kinase1 Kinase2 Kinase2 Kinase1->Kinase2 TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Apoptosis Apoptosis TranscriptionFactor->Apoptosis inhibition of anti-apoptotic genes

Caption: A hypothetical inhibitory signaling cascade for an anti-cancer agent.

G cluster_2 Experimental Workflow for In Vivo Efficacy Study Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Randomization Animal Randomization Tumor Implantation->Animal Randomization Treatment Treatment Animal Randomization->Treatment Data Collection Data Collection Treatment->Data Collection Analysis Analysis Data Collection->Analysis

Caption: A typical workflow for an in vivo anti-tumor efficacy study.

While there is a significant lack of data on this compound, the framework provided in this guide offers a comprehensive approach to evaluating and comparing the therapeutic potential of any novel compound. By systematically collecting and presenting data, adhering to detailed experimental protocols, and utilizing clear visualizations, researchers can build a robust case for the further development of promising therapeutic agents. As research into new compounds progresses, this guide can serve as a valuable tool for organizing and communicating findings to the scientific community.

References

Safety Operating Guide

Proper Disposal Procedures for G-Acid (2-Naphthol-6,8-disulfonic acid dipotassium salt)

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding "Glanvillic acid A" was not found in the available resources. The following disposal and safety information is for G-Acid , also known as 2-Naphthol-6,8-disulfonic acid dipotassium salt . Researchers and scientists should verify the identity of their compound before following these procedures.

This guide provides essential safety and logistical information for the proper disposal of G-Acid, aimed at laboratory and drug development professionals. The following procedures are based on general principles of chemical safety and information from available safety data sheets for G-Acid.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for G-Acid (2-Naphthol-6,8-disulfonic acid dipotassium salt).

PropertyValue
Chemical Formula C₁₀H₆K₂O₇S₂
CAS Number 842-18-2
Molecular Weight 380.46 g/mol
Appearance White to light gray to light yellow powder/crystal
Purity >98.0% (HPLC)

Disposal Protocols

Proper disposal of G-Acid is crucial to ensure personnel safety and environmental compliance. Although some sources indicate that this compound does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008, other data sheets suggest it can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1][2] Therefore, it is prudent to handle it as a potentially hazardous substance.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling G-Acid waste, ensure appropriate PPE is worn. This includes:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat or other protective clothing

    • In cases of dust generation, a dust respirator is recommended.[1]

  • Waste Collection:

    • Collect G-Acid waste in a designated, properly labeled, and sealed container.

    • Avoid mixing G-Acid waste with other incompatible chemical waste. Incompatible materials include strong oxidizing agents.[1]

    • For solid waste, use a dry, clean container. For solutions, ensure the container is leak-proof.

  • Spill Management:

    • In the event of a spill, avoid generating dust.[2]

    • Use dry clean-up procedures.[2]

    • Carefully sweep or vacuum the spilled solid material into a designated waste container.

    • Clean the spill area with water and a suitable detergent.

  • Final Disposal:

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

    • Do not dispose of G-Acid down the drain or in the regular trash unless explicitly permitted by your local regulations and EHS department.

Experimental Workflow for Disposal

The following diagram illustrates a general decision-making workflow for the disposal of chemical waste like G-Acid.

Chemical Waste Disposal Workflow start Identify Chemical Waste (G-Acid) assess_hazards Assess Hazards (Consult SDS) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe is_spill Is it a Spill? ppe->is_spill contain_spill Contain and Clean Spill (Dry Method, Avoid Dust) is_spill->contain_spill Yes collect_waste Collect in Designated Waste Container is_spill->collect_waste No contain_spill->collect_waste is_empty_container Is Container Empty? collect_waste->is_empty_container rinse_container Triple Rinse Container is_empty_container->rinse_container Yes contact_ehs Contact EHS for Pickup and Final Disposal is_empty_container->contact_ehs No dispose_rinsate Dispose of Rinsate as Hazardous Waste rinse_container->dispose_rinsate dispose_container Dispose of Empty Container per EHS Guidelines dispose_rinsate->dispose_container dispose_container->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for the safe disposal of G-Acid waste.

References

Essential Safety and Handling Protocols for Glanvillic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling Glanvillic acid A, including operational procedures and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, particularly in mixtures, presents several hazards that necessitate stringent safety measures. The primary risks include serious eye damage, potential allergic skin reactions, and corrosivity to the respiratory tract. Adherence to appropriate PPE protocols is mandatory to mitigate these risks.

Table 1: Required Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields, face shieldEnsure full coverage to prevent splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves for integrity before each use.
Skin and Body Protection Laboratory coat, closed-toe shoesWear a lab coat over personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo avoid inhalation of vapors or mists.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment when working with this compound.

Operational Plan: Step-by-Step Handling Workflow

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area within a fume hood is recommended.

  • PPE Donning : Put on all required PPE as specified in Table 1.

  • Handling :

    • Avoid contact with skin and eyes.

    • Do not breathe mist or vapors.

    • Keep in the original container or a suitable, clearly labeled alternative.

  • Post-Handling :

    • Wash hands thoroughly after handling.

    • Clean the work area and any equipment used.

    • Properly remove and dispose of gloves.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials.

G cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling cluster_post Post-Handling cluster_storage Storage Prep1 Designate and Prepare Work Area Prep2 Assemble Materials and Equipment Prep1->Prep2 PPE3 Put on Chemical-Resistant Gloves Prep2->PPE3 PPE1 Don Lab Coat and Closed-Toe Shoes PPE2 Wear Safety Glasses/Face Shield PPE1->PPE2 PPE2->PPE3 Handling1 Work within a Fume Hood Handling2 Avoid Inhalation, Ingestion, and Contact Handling1->Handling2 Post1 Clean Work Area and Equipment Handling2->Post1 Post2 Properly Remove and Dispose of PPE Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3 Storage1 Store in a Cool, Dry, Well-Ventilated Area Post3->Storage1

Caption: Experimental workflow for handling this compound.

Emergency Procedures and Disposal

In the event of an emergency, immediate and appropriate action is crucial.

Table 2: Emergency Response Protocols

IncidentProcedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Skin Contact Wash with plenty of water. If skin irritation or rash occurs: Get medical advice/attention.
Inhalation Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Spill Absorb spillage to prevent material damage. Collect with an inert absorbent material and place in a suitable container for disposal.

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, should be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.

G cluster_incident Incident Occurs cluster_response Immediate Response cluster_actions Required Actions Incident Exposure or Spill Eye Eye Contact Incident->Eye Skin Skin Contact Incident->Skin Inhalation Inhalation Incident->Inhalation Spill Spill Incident->Spill RinseEyes Rinse with Water, Seek Immediate Medical Attention Eye->RinseEyes WashSkin Wash with Water, Seek Medical Advice if Irritation Persists Skin->WashSkin FreshAir Move to Fresh Air, Seek Medical Attention Inhalation->FreshAir ContainSpill Contain and Absorb Spill, Dispose of as Hazardous Waste Spill->ContainSpill

Caption: Emergency response decision pathway.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.